Chaetocin
Description
Structure
3D Structure
Properties
CAS No. |
28097-03-2 |
|---|---|
Molecular Formula |
C30H28N6O6S4 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
(1S,3R,14S)-14-(hydroxymethyl)-3-[(1S,3R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3/t19?,20?,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
PZPPOCZWRGNKIR-SCXPTGBVSA-N |
SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
Isomeric SMILES |
CN1C(=O)[C@@]23C[C@]4(C(N2C(=O)[C@@]1(SS3)CO)NC5=CC=CC=C54)[C@]67C[C@]89C(=O)N([C@](C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
Canonical SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
Appearance |
Solid powder |
Other CAS No. |
28097-03-2 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chaetocin |
Origin of Product |
United States |
Foundational & Exploratory
Chaetocin: A Technical Guide to its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetocin is a potent fungal secondary metabolite belonging to the epidithiodiketopiperazine (ETP) class of natural products. First isolated from Chaetomium minutum, it has garnered significant attention within the scientific community for its broad spectrum of biological activities, most notably its profound anti-cancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its origin from various Chaetomium species, and a detailed exploration of its multifaceted mechanisms of action. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development purposes.
Discovery and Origin
This compound was first reported in 1970 as a metabolite produced by the fungus Chaetomium minutum.[1] It is a member of the ETP alkaloids, a class of fungal toxins characterized by a disulfide-bridged piperazine ring.[2] While C. minutum was the initial source, subsequent studies have identified other Chaetomium species, such as Chaetomium globosum and Chaetomium cochliodes, as producers of this compound and related compounds.[3][4] The production of these metabolites is often influenced by the fermentation conditions, including the culture medium and the presence of specific precursors.
Producing Organisms
-
Chaetomium minutum
-
Chaetomium globosum
-
Chaetomium cochliodes
-
Chaetomium perlucidum
-
Chaetomium virescens
Production and Yield
Quantitative data on the production yield of this compound from various Chaetomium species is crucial for scalable production for research and potential therapeutic applications. While specific yields for this compound are not always extensively reported and can vary significantly based on the strain and fermentation conditions, related compounds like Chaetoglobosin A have reported yields. For instance, in Chaetomium globosum W7, Chaetoglobosin A yield was reported to be 58.66 mg/L, which could be increased to 298.77 mg/L through genetic engineering.[5] Another study reported a Chaetoglobosin A output of 0.34 mg/g from cornstalks in solid-batch fermentation.[6] While not this compound, these values provide a reference for the potential production scale of related metabolites from Chaetomium species.
Physicochemical Properties
-
Molecular Formula: C₃₀H₂₈N₆O₆S₄
-
Molecular Weight: 696.8 g/mol
-
CAS Number: 28097-03-2
-
Appearance: Crystalline solid
-
Solubility: Soluble in DMSO.[7]
Mechanism of Action and Biological Activity
This compound exerts its biological effects through multiple mechanisms, making it a molecule of high interest for its pleiotropic anti-cancer activities.
Inhibition of Histone Methyltransferases (HMTs)
A primary and well-characterized mechanism of this compound is its inhibition of lysine-specific histone methyltransferases.[2] It is a potent inhibitor of SU(VAR)3-9, G9a, and DIM5.[1][8] This inhibition leads to alterations in histone methylation patterns, which play a crucial role in regulating gene expression and chromatin structure.
Induction of Oxidative Stress
This compound is a potent inhibitor of thioredoxin reductase-1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[1] Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[9]
Inhibition of Transketolase (TKT)
More recently, this compound has been identified as a natural inhibitor of transketolase (TKT), a key enzyme in the pentose phosphate pathway.[1] By inhibiting TKT, this compound disrupts cellular metabolism and redox balance, contributing to its anti-cancer effects, particularly in drug-resistant non-small cell lung cancer.
Modulation of Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
-
PI3K/Akt Pathway: this compound can inactivate the PI3K/Akt pathway through the induction of ROS, leading to decreased cancer cell proliferation and survival.[9][10]
-
JAK/STAT Pathway: It has been demonstrated that this compound can inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in many cancers and plays a role in cell proliferation and survival.[11][12]
-
Hippo Pathway: this compound can activate the Hippo signaling pathway, leading to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP.[13][14] This results in the suppression of genes that promote cell proliferation and inhibit apoptosis.
Quantitative Data
Table 1: In Vitro Efficacy of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| A549 | Non-small cell lung cancer | < 0.025 µM | Cytotoxicity | [15] |
| HL-60 | Acute promyelocytic leukemia | 0.127 nM (48 hrs) | MTT | [15] |
| Hep 3B2 | Hepatocellular carcinoma | 0.1 µM | VEGF Downregulation | [15] |
| RPMI 8226 | Multiple Myeloma | 2-10 nM | Colony Formation | [9] |
| HCT116 | Colorectal Carcinoma | Not specified | Xenograft model | [16] |
| A375 | Melanoma | 12.55 ± 2.31 µM | MTT | [17] |
| Sk-Mel-28 | Melanoma | 16.02 ± 3.21 µM | MTT | [17] |
| SU-DIPG36 | Diffuse Intrinsic Pontine Glioma | Not specified | Xenograft model | [18] |
| TE-1 | Esophageal Squamous Cell Carcinoma | 0.2-0.8 µM range | CCK-8 | [14] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 0.2-0.8 µM range | CCK-8 | [14] |
Table 2: Efficacy of this compound Against Molecular Targets
| Target | IC50 Value | Reference |
| SU(VAR)3-9 (Histone Methyltransferase) | 0.6 µM | [15] |
| G9a (Histone Methyltransferase) | 2.5 µM | [8] |
| DIM5 (Histone Methyltransferase) | 3 µM | [8] |
| Thioredoxin Reductase (TrxR) | 4 µM | [15] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference |
| RPMI 8226 Myeloma Xenograft | SCID mice | 0.25 mg/kg, IP | Significant tumor growth inhibition at day 35 | [19] |
| HCT116 Colorectal Carcinoma Xenograft | Nude mice | 0.5 mg/kg, IP daily for 18 days | Effective suppression of tumor volume and weight | [16] |
| SU-DIPG36 Glioma Xenograft | Mice | 0.5 mg/kg, IP every other day | Inhibition of tumor growth and improved survival | [18] |
| KYSE150 Esophageal Carcinoma Xenograft | Nude mice | 0.5 mg/kg, IP daily for 14 days | Significant decrease in tumor volume and weight | [14] |
Experimental Protocols
Extraction and Purification of this compound from Chaetomium Culture
This protocol is a generalized procedure based on methods for fungal metabolite extraction.
-
Fermentation: Culture the selected Chaetomium species in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice culture) under optimal growth conditions.
-
Extraction of Mycelium and Culture Broth:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium with an organic solvent such as ethyl acetate or methanol.
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Solvent Partitioning:
-
Resuspend the crude extract in a mixture of methanol and water.
-
Perform liquid-liquid extraction with a nonpolar solvent like n-hexane to remove lipids.
-
Extract the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or chloroform, to enrich for this compound.
-
-
Chromatographic Purification:
-
Subject the enriched extract to column chromatography on silica gel.
-
Elute with a gradient of solvents, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.
-
Monitor fractions by thin-layer chromatography (TLC) for the presence of this compound.
-
Pool fractions containing this compound and further purify by high-performance liquid chromatography (HPLC) on a C18 column using a water-acetonitrile or water-methanol gradient.
-
Collect the peak corresponding to this compound and verify its purity by LC-MS and NMR.
-
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from a general method for assaying HMT activity.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Recombinant histone methyltransferase (e.g., SU(VAR)3-9).
-
Histone substrate (e.g., histone H3 peptide or full-length histone H3).
-
This compound at various concentrations (or DMSO as a vehicle control).
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Stopping the Reaction and Detection:
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of HMT inhibition by this compound compared to the vehicle control and determine the IC50 value.
Thioredoxin Reductase (TrxR) Activity Assay
This protocol is based on the DTNB reduction assay.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 10 mM EDTA).
-
NADPH.
-
Purified thioredoxin reductase.
-
This compound at various concentrations (or DMSO as a vehicle control).
-
-
Initiation of Reaction: Start the reaction by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The reduction of DTNB by TrxR produces 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.
-
Data Analysis: Calculate the rate of TNB formation and determine the inhibitory effect of this compound on TrxR activity.
Cell Viability (CCK-8/MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition:
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for this compound extraction and purification.
Caption: Workflow for in vitro cytotoxicity screening.
Conclusion
This compound stands out as a promising natural product with significant potential for the development of novel anti-cancer therapeutics. Its ability to target multiple key cellular processes, including epigenetic regulation, redox homeostasis, and critical signaling pathways, underscores its importance as a lead compound. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on this compound and offering detailed methodologies to facilitate further investigation into its therapeutic applications. The continued exploration of this compound and its derivatives is warranted to fully elucidate their clinical potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Synthesis of lysine methyltransferase inhibitors [frontiersin.org]
- 3. The production of chaetoglobosins, sterigmatocystin, O-methylsterigmatocystin, and this compound by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycotoxin production by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound = 95 HPLC 28097-03-2 [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway | Aging [aging-us.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ROS-mediated inactivation of the PI3K/AKT pathway is involved in the antigastric cancer effects of thioredoxin reductase-1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Chaetocin's Mechanism of Action as a Histone Methyltransferase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetocin, a mycotoxin derived from the fungus Chaetomium minutum, has garnered significant attention in the field of epigenetics as a potent inhibitor of histone methyltransferases (HMTs). Its ability to modulate histone methylation, a key epigenetic modification, has made it a valuable tool for studying gene regulation and a potential therapeutic agent in various diseases, including cancer. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its role as a histone methyltransferase inhibitor. We will delve into its primary targets, off-target effects, and the intricate signaling pathways it modulates. This guide also presents detailed experimental protocols for key assays and summarizes quantitative data to facilitate further research and drug development efforts.
Core Mechanism of Action: Histone Methyltransferase Inhibition
This compound's primary mechanism of action is the inhibition of a specific class of histone methyltransferases, particularly those responsible for the methylation of histone H3 at lysine 9 (H3K9). This repressive mark is crucial for the formation of heterochromatin and the silencing of gene expression.
Target Specificity and Potency
This compound exhibits a degree of specificity for the SU(VAR)3-9 family of HMTs. It acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for HMTs.[1] The inhibitory concentrations (IC50) of this compound against various HMTs are summarized in the table below.
| Histone Methyltransferase | IC50 Value | Reference |
| SU(VAR)3-9 (drosophila) | 0.6 µM | [1] |
| SUV39H1 (human) | 0.8 µM | [1][2] |
| G9a (mouse) | 2.5 µM | [1][2] |
| DIM5 (Neurospora crassa) | 3.0 µM | [2] |
Table 1: IC50 values of this compound for various histone methyltransferases.
The data indicates that this compound is most potent against SU(VAR)3-9 and its human ortholog SUV39H1. While it also inhibits G9a, a higher concentration is required. This differential activity is a key consideration in experimental design and data interpretation.
Structural Basis of Inhibition
The inhibitory activity of this compound is attributed to its unique epipolythiodixopiperazine (ETP) disulfide 'warhead' functionality.[3][4] It is believed that this reactive disulfide bridge can covalently interact with the target HMTs, leading to their irreversible inhibition in the absence of reducing agents.[5]
A Novel Mechanism: Disruption of the SUV39H1-HP1 Interaction
Recent studies have unveiled an additional, and potentially independent, mechanism of action for this compound: the disruption of the protein-protein interaction between SUV39H1 and Heterochromatin Protein 1 (HP1).[3][6][7][8] This interaction is critical for the propagation and maintenance of heterochromatin.
HP1 recognizes and binds to H3K9me3 marks, recruiting SUV39H1 to adjacent nucleosomes, thereby spreading the repressive methylation mark. This compound has been shown to inhibit the binding of the SUV39H1 chromodomain (CD) to the HP1 chromoshadow domain (CSD).[3][6][7][8] This disruption is mediated by the covalent binding of this compound's disulfide bridge to the SUV39H1 CD.[3][6][7][8]
Off-Target Effects: Induction of Reactive Oxygen Species and Apoptosis
A significant aspect of this compound's bioactivity is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[7][9][10][11][12] This effect is often observed at concentrations similar to or even lower than those required for HMT inhibition and is a major contributor to its cytotoxic and anti-cancer properties.
Mechanism of ROS Production
The primary mechanism for this compound-induced ROS generation is believed to be the inhibition of thioredoxin reductase (TrxR).[1][2] TrxR is a key enzyme in the cellular antioxidant defense system. Its inhibition by this compound disrupts the redox balance, leading to an accumulation of ROS.
ROS-Mediated Apoptotic Signaling Pathways
The increase in intracellular ROS triggers a cascade of signaling events that culminate in apoptosis. Two prominent pathways have been identified:
-
ASK-1/JNK Pathway: ROS can activate Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the MAPKKK family.[13][14][15][16] Activated ASK1 then phosphorylates and activates c-Jun N-terminal kinase (JNK), which in turn can modulate the expression of pro- and anti-apoptotic proteins, leading to cell death.[9][12][17]
-
Mitochondrial (Intrinsic) Pathway: this compound-induced ROS can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[10][11] This triggers the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from standard radiometric HMT assays.[18][19]
Objective: To determine the inhibitory effect of this compound on the activity of a specific histone methyltransferase.
Materials:
-
Recombinant histone methyltransferase (e.g., SUV39H1, G9a)
-
Histone H3 peptide (or full-length histone H3) as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid
-
P81 phosphocellulose filter paper
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H3 substrate, and the recombinant HMT.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto the P81 filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 0.05 M sodium carbonate) to remove unincorporated ³H-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Histone H3K9 Methylation
This protocol outlines the steps for detecting changes in H3K9 methylation levels in cells treated with this compound.[20][21][22][23]
Objective: To quantify the in-cell effect of this compound on H3K9 di- and tri-methylation.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K9me2, anti-H3K9me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and lyse them in lysis buffer supplemented with inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) suitable for resolving low molecular weight proteins like histones.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K9me2, anti-H3K9me3, and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of H3K9me2/me3 to total H3.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in this compound-treated cells.[24][25][26][27]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add more binding buffer to each sample.
-
Analyze the samples on a flow cytometer.
-
Gate the cell populations based on their fluorescence:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
MTT Assay for Cell Viability
This protocol details the MTT assay to assess the cytotoxic effects of this compound.[4][28][29][30]
Objective: To determine the effect of this compound on cell viability and calculate its IC50 for cytotoxicity.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a multifaceted molecule with a complex mechanism of action. While its primary role as a histone methyltransferase inhibitor, particularly of the SU(VAR)3-9 family, is well-established, its off-target effects, including the induction of ROS and the disruption of the SUV39H1-HP1 interaction, are equally significant. Researchers and drug development professionals must consider this polypharmacology when designing experiments and interpreting results. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for the continued investigation of this compound's therapeutic potential and its utility as a chemical probe to unravel the complexities of epigenetic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. This compound disrupts the SUV39H1-HP1 interaction independent of SUV39H1 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Osteogenic Differentiation via Modulating Wnt/Beta-Catenin Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced ROS-mediated apoptosis involves ATM–YAP1 axis and JNK-dependent inhibition of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis | EMBO Reports [link.springer.com]
- 14. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Apoptosis Protocols | USF Health [health.usf.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. texaschildrens.org [texaschildrens.org]
- 29. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Dual Inhibition of SUV39H1 and G9a Histone Methyltransferases by Chaetocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetocin is a fungal metabolite that has garnered significant attention in the field of epigenetics for its potent inhibitory activity against a class of enzymes known as histone methyltransferases (HMTs). Specifically, it is recognized as a dual inhibitor of Suppressor of variegation 3-9 homolog 1 (SUV39H1) and Euchromatic histone-lysine N-methyltransferase 2 (G9a, also known as EHMT2). These enzymes play a critical role in transcriptional repression by catalyzing the methylation of histone H3 at lysine 9 (H3K9), leading to the formation of heterochromatin. The aberrant activity of SUV39H1 and G9a has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the inhibitory action of this compound on SUV39H1 and G9a, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against various histone methyltransferases has been quantified across multiple studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor. The following table summarizes the reported IC50 values for this compound against SUV39H1, G9a, and other related enzymes.
| Enzyme Target | IC50 Value (µM) | Cell Line/System | Reference |
| SUV39H1 | 0.8 | in vitro | [1][2] |
| G9a (mouse) | 2.5 | in vitro | [1][2] |
| DIM5 (Neurospora crassa) | 3.0 | in vitro | [1][2] |
| HL-60 (human AML) | ~0.082 - 0.153 | Cellular Assay (24-48h) | [3] |
| U937 (human AML) | ~0.082 - 0.153 | Cellular Assay (24-48h) | [3] |
| KG-1a (human AML) | ~0.082 - 0.153 | Cellular Assay (24-48h) | [3] |
| Thioredoxin Reductase (TrxR1) | 4.0 | in vitro | [4] |
Note: IC50 values can vary depending on the assay conditions, substrate concentrations, and the specific enzyme preparation used.
Mechanism of Action
This compound's inhibitory mechanism is multifaceted. While initially characterized as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of HMTs, subsequent studies have revealed a more complex mode of action. It is now understood that this compound's epipolythiodixopiperazine disulfide 'warhead' functionality plays a crucial role. This reactive disulfide bridge can covalently interact with cysteine residues within the target enzymes, leading to irreversible inhibition.[5]
Furthermore, research has demonstrated that this compound can disrupt the protein-protein interaction between SUV39H1 and Heterochromatin Protein 1 (HP1).[5] This interaction is critical for the recruitment of SUV39H1 to chromatin and the subsequent propagation of the H3K9me3 mark. By interfering with this interaction, this compound provides an additional layer of inhibition beyond direct enzymatic activity.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The SUV39H1 inhibitor this compound induces differentiation and shows synergistic cytotoxicity with other epigenetic drugs in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Agent this compound Is a Competitive Substrate and Inhibitor of Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Chaetocin-Induced Oxidative Stress: A Targeted Anticancer Mechanism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chaetocin, a natural thiodioxopiperazine fungal metabolite, has emerged as a potent anticancer agent with demonstrated efficacy against a wide range of hematological and solid tumors.[1][2][3] Its primary mechanism of action is the induction of overwhelming oxidative stress within cancer cells, leading to selective cytotoxicity.[1][4] This is achieved through the direct inhibition of the thioredoxin reductase (TrxR1) system, a critical cellular antioxidant pathway.[5][6] The resultant accumulation of reactive oxygen species (ROS) triggers a cascade of downstream events, including cell cycle arrest, DNA damage, and the activation of caspase-dependent apoptosis.[7][8][9] This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental protocols related to this compound-induced oxidative stress in cancer cells, offering a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action: Induction of Oxidative Stress
The anticancer activity of this compound is fundamentally linked to its ability to disrupt the redox homeostasis of cancer cells. This is primarily accomplished by targeting the thioredoxin system, which is often upregulated in malignant cells to cope with increased intrinsic oxidative stress, making it an attractive therapeutic target.
Inhibition of Thioredoxin Reductase (TrxR1)
This compound functions as a potent competitive substrate and inhibitor of thioredoxin reductase-1 (TrxR1).[5][10] It displays a Michaelis constant (Km) of 4.6 ± 0.6 μM, which is significantly lower than that of thioredoxin (Trx), the native substrate (Km = 104.7 ± 26 μM).[5][6] By competing with Trx for reduction by TrxR1, this compound effectively attenuates the enzyme's ability to maintain a reduced intracellular pool of Trx.[5][11] This disruption is a key initiating event in its cytotoxic cascade.[11]
References
- 1. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review of its anticancer potentials and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. The Anticancer Agent this compound Is a Competitive Substrate and Inhibitor of Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. This compound induces caspase-dependent apoptosis in ovarian cancer cells via the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS/JNK/C-Jun Pathway is Involved in this compound Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural compound this compound induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
Chaetocin: A Potent Inducer of Apoptosis in Tumor Cell Lines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chaetocin, a natural mycotoxin produced by Chaetomium species, has emerged as a promising anti-cancer agent due to its ability to induce apoptosis in a wide range of tumor cell lines. This technical guide provides a comprehensive overview of the mechanisms of action, signaling pathways, and experimental evidence supporting this compound's pro-apoptotic effects. It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding of this compound's potential in oncology.
Introduction
This compound is a thiodioxopiperazine natural product that has demonstrated potent anti-proliferative and pro-apoptotic activity against various cancer types, including leukemia, myeloma, and solid tumors.[1][2] Its anticancer effects are largely attributed to the induction of oxidative stress and the subsequent activation of apoptotic signaling cascades.[2] This guide delves into the molecular mechanisms this compound employs to trigger programmed cell death in cancer cells, providing a foundation for further preclinical and clinical investigation.
Mechanisms of Action
This compound's primary mechanism for inducing apoptosis is through the generation of reactive oxygen species (ROS).[3][4][5] The accumulation of ROS creates a state of oxidative stress within the cancer cells, leading to the activation of downstream signaling pathways that culminate in apoptosis.[3][6]
Induction of Oxidative Stress
This compound disrupts the cellular redox balance, leading to a significant increase in intracellular ROS levels.[3] This is a key initiating event in its apoptotic cascade. The antioxidant N-acetylcysteine (NAC) has been shown to abrogate this compound-induced apoptosis, confirming the critical role of ROS in this process.[3]
Inhibition of Histone Methyltransferases (HMTs)
This compound is also known as an inhibitor of histone methyltransferases (HMTs), particularly SUV39H1 and G9a.[7][8] While this was an initial area of interest, its pro-apoptotic effects in many cancer types are more directly linked to ROS generation. However, in certain contexts like acute myeloid leukemia (AML), the inhibition of SUV39H1 by this compound, both directly and indirectly through ROS, contributes to its anti-leukemic activity.[4]
Signaling Pathways in this compound-Induced Apoptosis
This compound activates multiple signaling pathways to execute apoptosis in tumor cells. The specific pathways can be cell-type dependent, but generally involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis.
-
ROS-Mediated ASK-1/JNK Signaling: In intrahepatic cholangiocarcinoma cells, this compound-induced ROS activates the Apoptosis Signal-regulating Kinase 1 (ASK-1), which in turn activates the c-Jun N-terminal Kinase (JNK) signaling pathway, leading to apoptosis.[6]
-
Mitochondrial Membrane Potential and Cytochrome c Release: this compound treatment leads to a reduction in mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm in human melanoma cells.[3]
-
Regulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting the mitochondrial apoptotic pathway.[3][9]
-
Caspase Activation: The release of cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[3]
Extrinsic (Death Receptor) Pathway
This compound can also sensitize cancer cells to apoptosis via the extrinsic pathway.
-
Upregulation of Death Receptor 5 (DR5): In human glioblastoma cells, this compound enhances TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis by upregulating the expression of Death Receptor 5 (DR5).[5][10][11] This upregulation is also dependent on ROS generation.[5][10]
-
Caspase-8 Activation: The engagement of DR5 by its ligand leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the mitochondrial pathway.
Other Involved Pathways
-
Hippo Pathway: In esophageal squamous cell carcinoma (ESCC), this compound has been shown to activate the Hippo pathway, contributing to its anti-proliferative and pro-apoptotic effects.[9]
-
JAK2/STAT3 Pathway: In neuroblastoma cells, this compound inhibits the JAK2/STAT3 signaling pathway, which is involved in cell proliferation and survival.[12]
-
Caspase-Independent Apoptosis: In gastric cancer, this compound can induce apoptosis through a caspase-independent pathway involving the translocation of Apoptosis-Inducing Factor (AIF).[13]
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (h) |
| KAS-6 | Myeloma | ~25 | Not Specified |
| OCI-MY5 | Myeloma | ~25 | Not Specified |
| SKOV3 | Ovarian Cancer | 2-10 | 24 |
| A549 | Lung Cancer | 54.3 ± 1.5 | 36 |
| U87MG | Glioblastoma | Not specified, but sensitive | 6 |
| T98G | Glioblastoma | Not specified, but sensitive | 6 |
| TE-1 | Esophageal Squamous Cell Carcinoma | ~400 | 24 |
| KYSE150 | Esophageal Squamous Cell Carcinoma | ~400 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (nM) | Apoptosis (%) | Exposure Time (h) |
| U87MG | Glioblastoma | 500 (+ 50 ng/ml TRAIL) | 12.5 (sub-G1) | 6 |
| T98G | Glioblastoma | 500 (+ 50 ng/ml TRAIL) | 18.4 (sub-G1) | 6 |
| Sk-Mel-28 | Melanoma | 10,000 | Gradual increase | 24, 48, 72 |
| A375 | Melanoma | 10,000 | Gradual increase | 24, 48, 72 |
| TE-1 | Esophageal Squamous Cell Carcinoma | 400 | Significant increase | 24 |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 400 | Significant increase | 24 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate this compound-induced apoptosis.
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[10]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[14]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[14] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, DR5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of ROS.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Incubate the cells with a fluorescent ROS probe, such as DCFH-DA, at 37°C.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
Conclusion
This compound is a potent inducer of apoptosis in a multitude of tumor cell lines, primarily through the generation of reactive oxygen species. Its ability to activate both intrinsic and extrinsic apoptotic pathways, as well as other signaling cascades like the Hippo and JAK2/STAT3 pathways, highlights its multifaceted anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound in cancer treatment. Further in vivo studies and investigations into combination therapies are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-leukemia activity of this compound via death receptor-dependent apoptosis and dual modulation of the histone methyl-transferase SUV39H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances tumor necrosis factor‑related apoptosis‑inducing ligand‑mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Natural compound this compound induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Chaetocin: A Mycotoxin with Potent Anti-Cancer and Epigenetic Modulatory Properties - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetocin, a mycotoxin produced by fungi of the Chaetomium genus, has emerged as a molecule of significant interest in biomedical research.[1] Initially identified for its antimicrobial properties, recent investigations have unveiled its potent anti-cancer activities and its role as a modulator of epigenetic landscapes. This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, quantitative biological effects, and detailed experimental protocols for its study. Its dual ability to inhibit histone methyltransferases and induce oxidative stress positions it as a compelling candidate for further investigation in oncology and other therapeutic areas.[2][3]
Introduction
This compound is a sulfur-containing mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products.[4] Its complex chemical structure is central to its biological activity. This guide will explore the multifaceted nature of this compound, detailing its function as both an epigenetic modifier and an inducer of cellular stress, and the implications of these activities for research and drug development.
Mechanisms of Action
This compound exerts its biological effects through two primary, interconnected mechanisms:
2.1. Inhibition of Histone Methyltransferases (HMTs)
This compound is a known inhibitor of several lysine-specific histone methyltransferases, with a particular specificity for Suppressor of variegation 3-9 homolog 1 (SUV39H1).[5][6] By inhibiting these enzymes, this compound prevents the methylation of histone H3 at lysine 9 (H3K9), a key epigenetic mark associated with gene silencing and heterochromatin formation.[7] This inhibition can lead to the reactivation of tumor suppressor genes that have been silenced in cancer cells. This compound has also been shown to inhibit other HMTs such as G9a and DIM5, albeit with lower potency.[2][3][8] More recent studies suggest that this compound can also disrupt the interaction between SUV39H1 and HP1, independent of its methyltransferase inhibitory activity, further impacting heterochromatin stability.[9][10][11]
2.2. Induction of Oxidative Stress via Thioredoxin Reductase Inhibition
This compound is a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant defense system.[12][13] It acts as a competitive substrate for TrxR1, leading to a decrease in the reduction of its downstream effector, thioredoxin (Trx).[14][15] This inhibition disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[16][17] The resulting oxidative stress can trigger apoptotic cell death, particularly in cancer cells which often have a higher basal level of ROS and are more vulnerable to further oxidative insults.[16][18]
Quantitative Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound from various studies.
Table 1: Inhibition of Histone Methyltransferases by this compound
| Enzyme Target | IC50 Value (µM) | Source |
| dSU(VAR)3-9 | 0.6 | [5] |
| human SUV39H1 | 0.8 | [2][8][19] |
| mouse G9a | 2.5 | [2][8][19] |
| Neurospora crassa DIM5 | 3 | [2][8][19] |
Table 2: Inhibition of Thioredoxin Reductase by this compound
| Parameter | Value (µM) | Source |
| IC50 for TrxR1 | ~4.0 | [5][12] |
| Km for this compound (TrxR1 substrate) | 4.6 ± 0.6 | [13][14] |
| Km for Thioredoxin (TrxR1 native substrate) | 104.7 ± 26 | [13][14] |
Table 3: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source | | :--- | :--- | :--- | | A549 | Non-small cell lung cancer | 25 nM |[20] | | A-498 | Clear cell renal cell carcinoma | 50 nM |[21] | | AGS | Gastric cancer | 120 nM |[22] | | HGC-27 | Gastric cancer | 400 nM |[22] | | NCI-N87 | Gastric cancer | 820 nM |[22] | | U87MG, T98G, A172 | Glioblastoma | 0.2 - 5 µM (dose-dependent reduction in viability) |[17][23] | | TE-1, KYSE150 | Esophageal squamous cell carcinoma | 0.2 - 0.8 µM (dose-dependent reduction in viability) |[23][24] | | SH-SY5Y | Neuroblastoma | ~50 µM (significant decrease in viability) |[4] |
Table 4: In Vivo Anti-Tumor Activity of this compound
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Source | | :--- | :--- | :--- | | RPMI 8226 myeloma (SCID mice) | 0.25 mg/kg, i.p., twice weekly | Significant (p < 0.05) |[16][18] | | Sk-Mel-28 and A375 melanoma (nude mice) | 2 mg/kg, i.p., daily | Strong inhibition |[25] | | HGC-27 gastric cancer (nude mice) | 0.5 mg/kg, i.p., daily | Suppressed growth |[22] | | A549/DDP cisplatin-resistant NSCLC | 4 mg/kg | 70.43% |[26] | | Oral squamous cell carcinoma | Not specified | Attenuated growth |[27] |
Signaling Pathways Modulated by this compound
This compound-induced cellular stress and epigenetic modifications converge on several key signaling pathways, primarily leading to apoptosis.
4.1. ROS-Mediated Intrinsic Apoptosis Pathway
The accumulation of ROS due to TrxR inhibition triggers the intrinsic or mitochondrial pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3.[25]
4.2. ROS-Mediated ASK-1/JNK Signaling Pathway
Oxidative stress induced by this compound can also activate the Apoptosis Signal-regulating Kinase 1 (ASK-1), which in turn activates the c-Jun N-terminal Kinase (JNK) signaling pathway, further promoting apoptosis.[22][26][28]
Other signaling pathways reported to be modulated by this compound include the PI3K/Akt pathway, JAK2/STAT3 pathway, and the Hippo pathway.[4][24][26][29]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
5.1. Cell Viability and Cytotoxicity Assays
5.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100-200 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[3][14][17][19][25]
-
5.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity based on the absorbance readings relative to the controls.[1][6][28][30][31]
-
5.2. Apoptosis Assays
5.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][12][13][16]
-
5.3. Enzyme Inhibition Assays
5.3.1. In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the activity of HMTs by detecting the transfer of a radiolabeled methyl group to a histone substrate.
-
Materials:
-
Recombinant HMT enzyme (e.g., SUV39H1)
-
Histone H3 substrate (peptide or full-length protein)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the HMT enzyme, histone substrate, and assay buffer.
-
Add various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition of HMT activity.[2][15][32]
-
5.3.2. Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures TrxR activity based on the reduction of DTNB.
-
Materials:
-
Cell or tissue lysates
-
TrxR assay kit (containing assay buffer, DTNB, NADPH, and a TrxR-specific inhibitor)
-
Microplate reader
-
-
Procedure:
-
Prepare cell or tissue lysates according to the kit's instructions.
-
Set up two sets of reactions for each sample: one to measure total reductase activity and one containing a TrxR-specific inhibitor to measure background activity.
-
Add the lysate, assay buffer, and either the inhibitor or vehicle to the wells of a 96-well plate.
-
Initiate the reaction by adding a mixture of NADPH and DTNB.
-
Measure the increase in absorbance at 412 nm over time.
-
Calculate the TrxR-specific activity by subtracting the rate of the inhibitor-containing reaction from the total reaction rate.[9][10][20][33][34]
-
5.4. In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
This compound formulation for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).[22][25][35][36]
-
Implications for Research and Drug Development
The dual mechanism of action of this compound makes it a particularly interesting compound for cancer research. Its ability to reactivate silenced tumor suppressor genes through epigenetic modulation, coupled with its capacity to induce cancer cell-selective death via oxidative stress, suggests potential for synergistic therapeutic effects.
Areas for Future Research:
-
Selectivity and Off-Target Effects: Further studies are needed to fully characterize the selectivity of this compound for different HMTs and to identify other potential cellular targets.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as conventional chemotherapy or other epigenetic drugs, could lead to more effective treatment strategies.
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to optimize dosing and delivery methods for potential clinical applications.
-
Therapeutic Window: Determining the therapeutic window of this compound is crucial, given its classification as a mycotoxin and the potential for toxicity to normal cells at higher concentrations.
Conclusion
This compound is a potent mycotoxin with significant potential as a research tool and a lead compound for the development of novel anti-cancer therapies. Its ability to modulate the epigenome and induce oxidative stress provides a multi-pronged attack on cancer cells. The information and protocols provided in this guide are intended to facilitate further research into the fascinating and complex biology of this compound and to aid in the exploration of its therapeutic potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biogot.com [biogot.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound induces cell cycle arrest and apoptosis by regulating the ROS-mediated ASK-1/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 29. This compound, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 31. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
- 33. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 34. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 35. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Anticancer Properties of Chaetocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetocin, a mycotoxin produced by fungi of the Chaetomium genus, has emerged as a compound of significant interest in oncology research due to its potent and selective anticancer activities. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's anticancer properties, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed protocols for key assays are provided to facilitate the replication and further exploration of these findings. Furthermore, this guide visualizes the complex signaling pathways modulated by this compound and outlines a typical experimental workflow for assessing its anticancer potential.
Introduction to this compound
This compound is a thiodiketopiperazine natural product that has demonstrated a broad spectrum of antitumor activities both in vitro and in vivo. Its anticancer effects are attributed to its ability to induce cellular oxidative stress, leading to the selective killing of cancer cells.[1] Mechanistically, this compound has been shown to influence a variety of cellular processes critical for cancer cell survival and proliferation, including apoptosis, cell cycle progression, and angiogenesis. This document serves as a technical resource for researchers aiming to investigate and understand the anticancer potential of this compound.
Quantitative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has been evaluated against a diverse panel of human cancer cell lines, demonstrating significant cytotoxic effects at nanomolar to low micromolar concentrations. The table below summarizes the reported IC50 values for this compound across various cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Histone Methyltransferase | SU(VAR)3-9 | 0.8 | [2] |
| Histone Methyltransferase | G9a | 2.5 | [2] |
| Histone Methyltransferase | DIM5 | 3.0 | [2] |
| Esophageal Squamous Cell Carcinoma | TE-1 | ~0.4 | [3] |
| Esophageal Squamous Cell Carcinoma | KYSE150 | ~0.6 | [3] |
| Neuroblastoma | SH-SY5Y | <50 | [4] |
Core Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays commonly used to assess the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[5][6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[1]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[1] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Preparation and Fixation: Harvest and wash the treated cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[9][10] Incubate on ice for at least 30 minutes.[9][10]
-
RNase Treatment: Pellet the fixed cells and wash with PBS. Resuspend the pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and ensure that PI only binds to DNA.[9]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 5-10 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using a linear scale for the PI fluorescence signal.[11] Use doublet discrimination to exclude cell aggregates from the analysis.[10]
Protein Expression Analysis (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[12]
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein.[13][14]
Protocol:
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[15]
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12][14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[14]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its anticancer evaluation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. medium.com [medium.com]
- 14. bosterbio.com [bosterbio.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
An In-depth Technical Guide to the Epigenetic Effects of Chaetocin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the epigenetic mechanisms of Chaetocin, a fungal mycotoxin known for its potent biological activities. It details the compound's mode of action, its impact on cellular processes, and presents relevant quantitative data and experimental protocols.
Introduction: What is this compound?
This compound is a natural product derived from Chaetomium species fungi, belonging to the epipolythiodioxopiperazine (ETP) class of mycotoxins.[1][2] It is recognized primarily as an inhibitor of lysine-specific histone methyltransferases (HMTs), enzymes that are critical for epigenetic regulation.[3] By modulating histone methylation, this compound influences chromatin structure and gene expression, leading to a variety of cellular outcomes, including apoptosis, cell cycle arrest, and the induction of oxidative stress.[4][5] These properties have made it a valuable tool in epigenetic research and a compound of interest for its anticancer potential.[6][7]
Core Mechanism of Action
This compound's primary epigenetic effect stems from its inhibition of the SUV39H1 (Suppressor of variegation 3-9 homolog 1) histone methyltransferase.[7] SUV39H1 is the principal enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin.[7] By inhibiting SUV39H1, this compound leads to a global reduction in H3K9me3 levels.[8][9]
The inhibitory action is thought to be mediated by the disulfide bridge in its ETP core, which can covalently interact with the target enzyme.[1][2] Beyond direct enzymatic inhibition, this compound has also been shown to downregulate the mRNA and protein expression of SUV39H1 itself.[8][10] Furthermore, recent evidence suggests this compound can disrupt the interaction between SUV39H1 and Heterochromatin Protein 1 (HP1), a critical step in the establishment and maintenance of heterochromatin, independent of its direct methyltransferase inhibition.[1][2][11]
While SUV39H1 is its main target, this compound also shows inhibitory activity against other HMTs, such as G9a (also known as EHMT2), which is responsible for H3K9 dimethylation (H3K9me2).[12][13] This broader activity profile contributes to its overall effect on histone methylation landscapes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound disrupts the SUV39H1-HP1 interaction independent of SUV39H1 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound Improves Pig Cloning Efficiency by Enhancing Epigenetic Reprogramming and Autophagic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SUV39H1 inhibitor this compound induces differentiation and shows synergistic cytotoxicity with other epigenetic drugs in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-mediated SUV39H1 inhibition targets stemness and oncogenic networks of diffuse midline gliomas and synergizes with ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 13. bpsbioscience.com [bpsbioscience.com]
The Impact of Chaetocin on Histone H3 Lysine 9 (H3K9) Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 9 (H3K9) methylation is a critical epigenetic modification predominantly associated with transcriptional repression and the formation of heterochromatin. This process is primarily catalyzed by a family of histone methyltransferases (HMTs), with SUV39H1 (Suppressor of variegation 3-9 homolog 1) being a key enzyme responsible for mono-, di-, and trimethylation of H3K9. The proper regulation of H3K9 methylation is essential for maintaining genomic stability and controlling gene expression. Dysregulation of this pathway has been implicated in various diseases, including cancer.
Chaetocin, a mycotoxin derived from fungi of the Chaetomium genus, has emerged as a significant tool in epigenetic research due to its inhibitory effects on H3K9 methylation.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative impact on H3K9 methylation, detailed experimental protocols for its study, and visualizations of the associated molecular pathways.
Mechanism of Action
This compound primarily functions as an inhibitor of the SUV39H1 histone methyltransferase.[2] It is also known to inhibit other HMTs like G9a and DIM5, albeit with lower potency.[1] The inhibitory action of this compound is attributed to its epidithiodiketopiperazine (ETP) core, which is believed to interact with the target enzyme.[3] Beyond direct enzymatic inhibition, recent studies suggest that this compound may also disrupt the interaction between SUV39H1 and Heterochromatin Protein 1 (HP1).[3][4][5] HP1 recruitment to methylated H3K9 is a crucial step in the establishment and spreading of heterochromatin. By interfering with this interaction, this compound can further impede the downstream signaling of H3K9 methylation.
Quantitative Data
The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on H3K9 methylation levels in various experimental systems.
Table 1: Inhibitory Activity of this compound (IC50 Values)
| Target Enzyme | IC50 Value (µM) | Source(s) |
| SU(VAR)3-9 | 0.8 | [1][2] |
| G9a | 2.5 | [1][6] |
| DIM5 | 3.0 | [1] |
Table 2: Effect of this compound on H3K9 Methylation Levels
| Cell Line | This compound Concentration | Treatment Duration | Effect on H3K9 Methylation | Source(s) |
| KG-1a | 20 nM | 48 hours | 80% reduction in di-methylation | [7] |
| HL-60 | 20 nM | 48 hours | 20% reduction in di-methylation | [7] |
| Various Leukemia Cell Lines (HL60, KG1, Kasumi, K562, THP1) | 100 nM | Not Specified | Reduction in tri-methylation at specific gene promoters | [8] |
| Bovine Spermatogonial Stem Cells | 0.01-0.03 µM | 48 hours | Downregulation of H3K9me3 levels | [9] |
| Esrrb–tdTomato mouse ESCs | 100 nM | Not Specified | Substantial reduction in Esrrb detection throughout mitosis | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the impact of this compound on H3K9 methylation.
Western Blot Analysis of Histone H3K9 Methylation
This protocol outlines the steps for detecting changes in global H3K9 methylation levels in cells treated with this compound.
a. Cell Lysis and Histone Extraction:
-
Culture cells to the desired confluency and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes and then lyse the cells using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Extract histones from the nuclear pellet by resuspension in 0.2 N HCl and incubation overnight at 4°C with rotation.
-
Centrifuge to remove nuclear debris, and collect the supernatant containing the histones.
-
Neutralize the histone extract with 1 M NaOH.
-
Determine the protein concentration using a Bradford or BCA assay.
b. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the H3K9 methylation state of interest (e.g., anti-H3K9me2, anti-H3K9me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative changes in H3K9 methylation levels.[11][12][13]
Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K9 Methylation Analysis
This protocol describes the procedure to analyze the enrichment of H3K9 methylation at specific genomic loci in this compound-treated cells.[14][15]
a. Cell Cross-linking and Chromatin Preparation:
-
Treat cultured cells with this compound or a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS and EDTA) and shear the chromatin to an average size of 200-500 bp using sonication. The sonication conditions (power, duration, cycles) must be optimized for each cell type and instrument.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
b. Immunoprecipitation:
-
Dilute the chromatin with a ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin with an antibody specific for the H3K9 methylation mark of interest (e.g., anti-H3K9me3) or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
c. Elution, Reverse Cross-linking, and DNA Purification:
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
d. Analysis:
-
Quantify the immunoprecipitated DNA and input DNA using qPCR with primers specific to the genomic regions of interest.
-
Calculate the enrichment of the H3K9 methylation mark at each locus as a percentage of the input DNA.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's impact on H3K9 methylation.
Caption: H3K9 Methylation Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Studies.
Caption: Disruption of SUV39H1-HP1 Interaction by this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound | Histone methyltransferase inhibitor | Hello Bio [hellobio.com]
- 3. This compound disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound disrupts the SUV39H1-HP1 interaction independent of SUV39H1 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. H3K9me3 Levels Affect the Proliferation of Bovine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of H3K9 trimethylation alters chromosome compaction and transcription factor retention during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. bosterbio.com [bosterbio.com]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Chaetocin in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Chaetocin, a potent anti-cancer agent, in cell culture experiments. The protocols detailed below cover cell viability assays and the analysis of apoptosis induction.
Introduction
This compound is a natural product derived from Chaetomium species fungi. It is a known inhibitor of histone methyltransferases, particularly SU(VAR)3-9, G9a, and DIM5.[1][2][3] This epigenetic modifier has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines.[4][5] Its mechanisms of action are multifaceted, often involving the generation of reactive oxygen species (ROS), induction of the intrinsic mitochondrial apoptosis pathway, and activation of caspase cascades.[4][6][7][8][9]
Mechanism of Action
This compound exerts its cytotoxic effects through several mechanisms:
-
Inhibition of Histone Methyltransferases: As a primary mechanism, this compound inhibits lysine-specific histone methyltransferases, leading to alterations in chromatin structure and gene expression.[1][2][3]
-
Induction of Oxidative Stress: A common outcome of this compound treatment is the accumulation of intracellular ROS.[2][4][6][7][8][9][10] This oxidative stress can trigger downstream signaling pathways leading to apoptosis.
-
Activation of Apoptotic Pathways: this compound has been shown to induce apoptosis through both caspase-dependent and -independent mechanisms.[4][5][7][8] This often involves the activation of the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4][5][7] Key signaling pathways implicated in this compound-induced apoptosis include the ASK-1/JNK and Hippo pathways.[6][7][9]
Quantitative Data Summary
The following table summarizes the effective concentrations (IC50 values) of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| Various Cancer Cell Lines | Broad Range | 2-10 nM | Not Specified | [1] |
| A549 | Lung Cancer | 0.025 µM (25 nM) | Not Specified | [1] |
| A549 | Lung Cancer | 56.02 ± 1.2 nM | 24 hours | [11] |
| AGS | Gastric Cancer | 120 nM | 24 hours | [5] |
| HGC-27 | Gastric Cancer | 400 nM | 24 hours | [5] |
| NCI-N87 | Gastric Cancer | 820 nM | 24 hours | [5] |
| KAS-6 (IL-6 dependent) | Myeloma | ~25 nM | Not Specified | [10] |
| OCI-MY5 (IL-6 independent) | Myeloma | ~25 nM | Not Specified | [10] |
| A-498 | Renal Cell Carcinoma | 50 nM | Not Specified | [12] |
| CAKI | Renal Cell Carcinoma | >200 nM | Not Specified | [12] |
| TE-1, KYSE150 and other ESCC lines | Esophageal Squamous Cell Carcinoma | < Cisplatin IC50 | 24 hours | [7] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cells in culture.
General Cell Culture and this compound Treatment Workflow
The following diagram outlines the general workflow for a cell culture experiment involving this compound treatment.
Caption: General workflow for this compound cell culture experiments.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy, sub-confluent culture flask.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete medium from a stock solution (e.g., 0, 20, 40, 60, 80, 100 nM).[11] The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT/CCK-8 Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, and 10 µM for melanoma cells) for a specified time (e.g., 24 hours).[4]
-
-
Cell Harvesting and Staining:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).[8]
-
Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, primarily through the generation of reactive oxygen species (ROS) and the intrinsic mitochondrial pathway.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS/JNK/C-Jun Pathway is Involved in this compound Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces cell cycle arrest and apoptosis by regulating the ROS-mediated ASK-1/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural compound this compound induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocols for Culturing Human Cell Lines [cytion.com]
Determining the Potency of Chaetocin: Application Notes and Protocols for IC50 Determination in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of Chaetocin, a promising anti-cancer agent, across a variety of cell lines. This document includes a detailed compilation of half-maximal inhibitory concentration (IC50) values, standardized protocols for determining these values, and visual representations of the key signaling pathways implicated in this compound's mechanism of action.
Introduction
This compound is a natural product derived from fungi belonging to the Chaetomium genus. It has garnered significant interest in cancer research due to its potent cytotoxic and anti-proliferative activities against a wide range of cancer cells. The primary mechanism of action of this compound involves the inhibition of histone methyltransferases, particularly SUV39H1, leading to epigenetic modifications that can trigger cell death. Additionally, this compound is known to induce oxidative stress through the generation of reactive oxygen species (ROS), further contributing to its anti-tumor effects. The determination of IC50 values is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in different cancer models.
Quantitative Analysis of this compound's Cytotoxic Activity
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this context, cell viability. The following table summarizes the reported IC50 values for this compound in various cancer and non-cancerous cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific cell viability assay used.
| Cell Line | Cell Type | IC50 Value | Incubation Time |
| Cancer Cell Lines | |||
| A549 | Human Lung Carcinoma | 54.3 ± 1.5 nM | 36 hours |
| A-498 | Human Kidney Carcinoma | 50 nM | Not Specified |
| CAKI-1 | Human Kidney Carcinoma | >400 nM | Not Specified |
| HL-60 | Human Promyelocytic Leukemia | 0.127 nM | 48 hours |
| Sk-Mel-28 | Human Melanoma | ~10 µM | 24 hours |
| A375 | Human Melanoma | ~10 µM | 24 hours |
| IGR37 | Human Melanoma | ~10 µM | 24 hours |
| LU-1205 | Human Melanoma | ~10 µM | 24 hours |
| MV3 | Human Melanoma | ~10 µM | 24 hours |
| Various Solid Tumor Cell Lines | e.g., Ovarian, Colon, etc. | 2 - 10 nM | 24 hours |
| Non-Cancerous Cell Lines | |||
| CCD-18Co | Human Colon Fibroblasts | >200 nM | 24 hours |
| Normal Melanocytes | Human Melanocytes | >10 µM | 24 hours |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the determination of this compound's IC50 value using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflow for IC50 determination and the key signaling pathways affected by this compound.
Caption: Experimental workflow for determining this compound IC50 values.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Overview of this compound's effect on signaling pathways.
Conclusion
This compound demonstrates potent cytotoxic activity against a diverse range of cancer cell lines, with IC50 values often in the nanomolar range. The provided protocols offer a standardized approach for researchers to determine the potency of this compound in their specific cell models of interest. The elucidation of its impact on key signaling pathways, such as the intrinsic apoptosis, Hippo, and PI3K/Akt pathways, provides a deeper understanding of its anti-cancer mechanisms and supports its further development as a potential therapeutic agent.
Application Notes and Protocols for Chaetocin in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chaetocin, a potent anti-proliferative agent, in common cell viability assays such as CCK-8 and MTS. Detailed protocols, data interpretation guidelines, and an overview of its mechanism of action are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a fungal mycotoxin that exhibits significant anti-cancer properties.[1][2] It functions as a dual inhibitor, targeting both histone methyltransferases (HMTs) and thioredoxin reductase (TrxR).[3][4] Specifically, it is a known inhibitor of the lysine-specific HMT SU(VAR)3-9, with a reported IC50 of 0.6 µM to 0.8 µM.[3][4][5] By inhibiting SU(VAR)3-9, this compound can modulate gene expression. Additionally, its inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis in cancer cells.[4][6] This dual mechanism makes this compound a compound of interest in cancer research and drug development.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as determined by cell viability assays. These values can serve as a reference for selecting appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 Value |
| A549 | Lung Cancer | CCK-8 | 24 hours | 56.02 ± 1.2 nM[7] |
| AGS | Gastric Cancer | MTT | 24 hours | 120 nM[8] |
| HGC-27 | Gastric Cancer | MTT | 24 hours | 400 nM[8] |
| NCI-N87 | Gastric Cancer | MTT | 24 hours | 820 nM[8] |
| HepG2 | Hepatoma | Not Specified | 24 hours | 545.254 nM[9] |
| Hep3B | Hepatoma | Not Specified | 24 hours | 253.388 nM[9] |
| Huh7 | Hepatoma | Not Specified | 24 hours | 677.046 nM[9] |
| A375 | Melanoma | MTT | 24 hours | 12.55 ± 2.31 µM[1] |
| SK-Mel-28 | Melanoma | MTT | 24 hours | 16.02 ± 3.21 µM[1] |
| IGR37 | Melanoma | MTT | 24 hours | 35.01 ± 3.15 µM[1] |
| LU-1205 | Melanoma | MTT | 24 hours | 33.49 ± 2.89 µM[1] |
| MV3 | Melanoma | MTT | 24 hours | 9.01 ± 2.34 µM[1] |
Experimental Protocols
General Considerations
-
Cell Seeding Density: The optimal seeding density depends on the cell line's growth rate. It is crucial to ensure that the cells are in the logarithmic growth phase during the experiment. A typical seeding density for a 96-well plate is between 5,000 and 10,000 cells per well.[1][10]
-
This compound Preparation: this compound is soluble in DMSO.[6] Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C. Further dilutions should be made in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
-
Controls: Include appropriate controls in your assay:
-
Untreated Control: Cells cultured in medium only.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration used.
-
Blank Control: Medium only (no cells) to measure background absorbance.[10]
-
Protocol for CCK-8/MTS Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
CCK-8 or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. For suspension cells, gently centrifuge the plate and carefully replace the medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
Addition of CCK-8/MTS Reagent:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability with this compound.
This compound's Signaling Pathway to Apoptosis
Caption: this compound's mechanism leading to apoptosis.
References
- 1. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. Identification of a specific inhibitor of the histone methyltransferase SU(VAR)3-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, histone lysine methyltransferase inhibitor (CAS 28097-03-2) | Abcam [abcam.com]
- 7. Natural compound this compound induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer effect of this compound is enhanced by inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. ptglab.com [ptglab.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. apexbt.com [apexbt.com]
Application Notes and Protocols: Detection of Chaetocin-Induced Apoptosis with Annexin V-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetocin, a fungal mycotoxin, is a known inhibitor of lysine-specific histone methyltransferases (HMTs), particularly SU(VAR)3-9.[1][2][3] This epigenetic modifier has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[4][5] The primary mechanism of this compound-induced apoptosis is often attributed to the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades.[4][6][7][8] This document provides a detailed protocol for the detection and quantification of apoptosis induced by this compound using the Annexin V-FITC assay, a widely accepted method for identifying early to late-stage apoptotic cells.
Principle of Annexin V-FITC Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like fluorescein isothiocyanate (FITC) for detection.[9][10][11][12] By using flow cytometry, cells that are positive for Annexin V-FITC are identified as undergoing apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9][10] Therefore, co-staining with PI allows for the differentiation between viable (Annexin V-FITC and PI negative), early apoptotic (Annexin V-FITC positive and PI negative), and late apoptotic/necrotic cells (Annexin V-FITC and PI positive).
Experimental Protocol: this compound-Induced Apoptosis Detection
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
FACS tubes
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).[1] Include a positive control for apoptosis if desired (e.g., staurosporine).[10]
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a microcentrifuge tube.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS.[13] For each wash, resuspend the cell pellet in PBS and centrifuge at 300-500 x g for 5 minutes. Aspirate the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a FACS tube.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 10 µL of Propidium Iodide solution.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour) to avoid degradation of the signal.[11]
-
Set up the flow cytometer with appropriate compensation and gating strategies to distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations.
-
Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).
-
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the dose-dependent effect of this compound on apoptosis in a cancer cell line.
| Treatment Group | This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 0.5 | 62.1 ± 4.2 | 25.4 ± 3.1 | 12.5 ± 2.3 |
| This compound | 1.0 | 35.8 ± 5.1 | 48.7 ± 4.5 | 15.5 ± 2.8 |
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis primarily through the generation of Reactive Oxygen Species (ROS).[4][6] This leads to the activation of downstream signaling cascades, including the ASK-1/JNK pathway and the intrinsic mitochondrial pathway.[4][6] In some cellular contexts, this compound can also enhance TRAIL-mediated apoptosis by upregulating the expression of Death Receptor 5 (DR5).[7]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Annexin V-FITC Assay
The following diagram outlines the key steps in the protocol for detecting this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.
Caption: Experimental workflow for apoptosis detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. Identification of a specific inhibitor of the histone methyltransferase SU(VAR)3-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and apoptosis by regulating the ROS-mediated ASK-1/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS/JNK/C-Jun Pathway is Involved in this compound Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Measuring Reactive Oxygen Species (ROS) after Chaetocin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetocin is a natural product derived from fungi of the Chaetomium genus, exhibiting potent anti-cancer properties across a variety of tumor types.[1][2] A primary mechanism of its anti-neoplastic activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2][3][4][5] This application note provides detailed protocols for the measurement of ROS in cultured cells following treatment with this compound, summarizes key quantitative data from published studies, and illustrates the associated signaling pathways.
This compound's induction of ROS has been shown to trigger several downstream signaling cascades that lead to cell cycle arrest and apoptosis.[1][3] Notably, the ROS-mediated activation of apoptosis signal-regulating kinase 1 (ASK-1) and c-Jun N-terminal kinase (JNK) signaling pathways have been implicated in this compound-induced cell death in intrahepatic cholangiocarcinoma and colorectal cancer cells.[1][6] Furthermore, in glioma cells, this compound-induced ROS leads to the activation of ATM and YAP1, contributing to apoptosis.[3] Understanding and quantifying the production of ROS in response to this compound is therefore critical for evaluating its therapeutic potential and mechanism of action.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its impact on ROS levels in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Fold Increase in ROS | Reference |
| CCLP-1 | Intrahepatic Cholangiocarcinoma | Not Specified | Significant increase observed | [1] |
| Glioma Cells | Glioma | Not Specified | Heightened ROS levels observed | [3] |
| Leukemia Cells | Acute Myeloid Leukemia | Not Specified | Upregulated ROS production | [2] |
| HCT116 | Colorectal Cancer | 52 | Significant increase observed | [6] |
| LS174T | Colorectal Cancer | 640 | Significant increase observed | [6] |
| OVCAR-3 | Ovarian Cancer | 60.66 | Markedly increased ROS levels | [7] |
| SK-Mel-28 | Melanoma | Not Specified | Time- and concentration-dependent increase | [4] |
| A375 | Melanoma | Not Specified | Time- and concentration-dependent increase | [4] |
Signaling Pathways
This compound treatment leads to an increase in intracellular ROS, which in turn activates several downstream signaling pathways culminating in apoptosis. The following diagram illustrates the key pathways involved.
Caption: this compound-induced ROS signaling pathways.
Experimental Workflow
The general workflow for measuring ROS in cultured cells after this compound treatment involves cell culture, treatment, staining with a fluorescent ROS indicator, and subsequent analysis by flow cytometry.
Caption: Experimental workflow for ROS measurement.
Detailed Experimental Protocols
This section provides a detailed protocol for measuring intracellular ROS levels in adherent cells treated with this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Adherent cells of interest (e.g., HCT116, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) (e.g., from Beyotime Institute of Biotechnology or Sigma-Aldrich)
-
6-well or 12-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5 µM, 1 µM, 2 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).[6][7]
-
-
ROS Staining with DCFH-DA:
-
Following this compound treatment, remove the treatment medium and wash the cells once with serum-free medium or PBS.[8]
-
Prepare a 10 µM working solution of DCFH-DA in a serum-free medium.[7][8]
-
Add the DCFH-DA working solution to each well, ensuring the cells are completely covered.
-
Incubate the cells at 37°C for 20-30 minutes in the dark.[7][8]
-
-
Cell Harvesting and Flow Cytometry Analysis:
-
After incubation with DCFH-DA, remove the staining solution and wash the cells twice with PBS to remove any excess probe.[9]
-
Trypsinize the cells to detach them from the plate.
-
Resuspend the cells in 500 µL of PBS.[8]
-
Analyze the cells immediately using a flow cytometer.[8] Excite the cells at 488 nm and measure the fluorescence emission at 525-535 nm.[7]
-
For each sample, collect a sufficient number of events (e.g., 10,000).
-
The mean fluorescence intensity (MFI) of the stained cells is proportional to the amount of intracellular ROS.
-
Controls:
-
Negative Control: Untreated cells stained with DCFH-DA to establish baseline ROS levels.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound to account for any effects of the solvent.
-
Positive Control (Optional): Cells treated with a known ROS inducer, such as H₂O₂, to ensure the assay is working correctly.
-
ROS Scavenger Control: Pre-treat cells with an ROS scavenger, such as N-acetyl-L-cysteine (NAC), before and during this compound treatment. A significant reduction in the this compound-induced fluorescence signal would confirm that the signal is indeed due to ROS.[6][7]
References
- 1. This compound induces cell cycle arrest and apoptosis by regulating the ROS-mediated ASK-1/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-leukemia activity of this compound via death receptor-dependent apoptosis and dual modulation of the histone methyl-transferase SUV39H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced ROS-mediated apoptosis involves ATM-YAP1 axis and JNK-dependent inhibition of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer effects of this compound are independent of programmed cell death and hypoxia, and are associated with inhibition of endothelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ROS/JNK/C-Jun Pathway is Involved in this compound Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement [frontiersin.org]
- 7. This compound induces caspase-dependent apoptosis in ovarian cancer cells via the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS/JNK/C-Jun Pathway is Involved in this compound Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Chaetocin Administration in In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of chaetocin in mouse models, with a primary focus on the intraperitoneal route for which the most data is available. This document summarizes quantitative data, details experimental protocols, and visualizes workflows and potential signaling pathways to guide researchers in their study design.
Overview of this compound In Vivo Administration
This compound, a natural product derived from Chaetomium species, has demonstrated potent anti-cancer activity in various preclinical mouse models. Its primary route of administration in these studies has been intraperitoneal injection. While data on oral and subcutaneous administration of this compound is limited, this document provides generalized protocols for these routes based on standard laboratory procedures. Researchers should note that optimization of dosage and vehicle for oral and subcutaneous routes will be necessary.
Intraperitoneal Administration of this compound
Intraperitoneal (IP) injection is the most commonly reported method for administering this compound in mouse xenograft models. This route allows for systemic delivery and has shown efficacy in inhibiting tumor growth in various cancer types.
Quantitative Data Summary
The following table summarizes the dosages, administration frequencies, and vehicles used in published studies for the intraperitoneal administration of this compound in mouse models.
| Cancer Model | Mouse Strain | Dosage (mg/kg) | Administration Frequency | Vehicle | Treatment Duration | Reference |
| Myeloma (RPMI 8226 xenograft) | SCID | 0.25 | Twice weekly | 25% DMSO and 75% PEG400 | Not specified | [1] |
| Esophageal Squamous Cell Carcinoma (KYSE150 xenograft) | BALB/c nude | 0.5 | Daily | DMSO | 14 days | [2] |
| Gastric Cancer (HGC-27 xenograft) | BALB/c nude | 0.5 | Daily | DMSO | 10 days |
Experimental Protocol: Intraperitoneal Injection
This protocol outlines the key steps for the intraperitoneal administration of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., a solution of DMSO and PEG400, or DMSO)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
Animal balance
-
70% ethanol
-
Sterile saline or PBS (for dilution, if necessary)
Procedure:
-
Animal Handling and Preparation:
-
Acclimatize mice to the laboratory environment according to institutional guidelines.
-
Monitor animal health and body weight regularly throughout the experiment.
-
-
This compound Formulation:
-
Prepare the this compound solution in the chosen vehicle on the day of injection. For example, to prepare a 0.25 mg/mL solution for a 0.25 mg/kg dose in a 20g mouse (requiring 0.02 mL), dissolve this compound in a sterile mixture of 25% DMSO and 75% PEG400.[1]
-
Ensure the solution is homogenous and free of particulates.
-
-
Dosing Calculation:
-
Weigh each mouse accurately before administration.
-
Calculate the required volume of the this compound solution based on the mouse's body weight and the desired dosage.
-
-
Injection Procedure:
-
Restrain the mouse firmly but gently. One common method is to hold the mouse by the scruff of the neck to immobilize the head and body.
-
Tilt the mouse's head downwards at a slight angle.
-
Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any immediate adverse reactions.
-
Continue to monitor the mice daily for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor volume at regular intervals as per the experimental design.
-
Experimental Workflow Diagram
Workflow for in vivo this compound administration in a mouse xenograft model.
Oral and Subcutaneous Administration (Generalized Protocols)
Generalized Protocol: Oral Gavage
Materials:
-
This compound
-
Appropriate vehicle (requires formulation development for oral bioavailability)
-
Sterile oral gavage needles (flexible-tipped recommended, 18-20 gauge for adult mice)
-
Sterile 1 mL syringes
-
Animal balance
Procedure:
-
Formulation: Develop a suitable oral formulation for this compound. This may involve suspending or dissolving it in a vehicle such as corn oil, methylcellulose, or a specialized oral suspension vehicle.
-
Dosing Calculation: Weigh the mouse and calculate the required volume. The volume should typically not exceed 10 mL/kg.
-
Gavage Procedure:
-
Restrain the mouse firmly, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark it.
-
Gently insert the gavage needle into the esophagus, passing it along the roof of the mouth. Do not force the needle.
-
Once the needle has reached the predetermined depth, slowly administer the this compound formulation.
-
Gently remove the needle.
-
-
Post-gavage Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, which could indicate improper administration.
Generalized Protocol: Subcutaneous Injection
Materials:
-
This compound
-
Appropriate vehicle
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
Animal balance
-
70% ethanol
Procedure:
-
Formulation: Prepare a sterile solution or suspension of this compound in a suitable vehicle.
-
Dosing Calculation: Weigh the mouse and calculate the required injection volume.
-
Injection Procedure:
-
Restrain the mouse and lift a fold of skin, typically in the scruff of the neck or on the flank, to create a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound formulation.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Post-injection Monitoring: Observe the injection site for any signs of irritation or inflammation.
Potential Signaling Pathway of this compound
This compound is known to be a histone methyltransferase inhibitor, particularly targeting the SUV39H1/2 enzymes, which are responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is generally associated with gene silencing. By inhibiting these enzymes, this compound can lead to the reactivation of tumor suppressor genes. Additionally, some studies suggest that this compound's anti-cancer effects may involve the activation of the Hippo signaling pathway.
Potential signaling pathways affected by this compound.
These application notes are intended to serve as a guide for researchers. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Chaetocin-Resistant Cancer Cell Line
Introduction
Chaetocin is a natural mycotoxin produced by Chaetomium species fungi, belonging to the epipolythiodioxopiperazine (ETP) class of secondary metabolites.[1] It has demonstrated potent anti-cancer activity against a wide range of human cancers, including non-small cell lung cancer, esophageal squamous cell carcinoma (ESCC), colorectal cancer, and melanoma.[2][3][4][5] The cytotoxic effects of this compound are often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[3][4][6] However, as with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that can limit its therapeutic efficacy.[7][8]
Establishing this compound-resistant cancer cell lines in vitro is a critical step for elucidating the molecular mechanisms that drive resistance. These cell models serve as invaluable tools for identifying resistance-associated biomarkers, investigating compensatory signaling pathways, and screening for novel therapeutic strategies to overcome or circumvent resistance.[9][10]
Application Notes
Overview of this compound's Anticancer Mechanisms
This compound exerts its anti-neoplastic effects through multiple mechanisms:
-
Induction of Oxidative Stress: this compound is known to increase intracellular levels of ROS, which can trigger apoptosis through various signaling cascades.[3][6][11]
-
Signaling Pathway Modulation: It has been shown to regulate several key signaling pathways involved in cancer progression. This includes the inhibition of the PI3K/Akt pathway and the activation of the Hippo and ROS/JNK/c-Jun pathways.[2][3][6]
-
Cell Cycle Arrest: Studies have demonstrated that this compound can induce cell cycle arrest, particularly at the G2/M or M phase, in cancer cells.[3][5]
-
Apoptosis Induction: By modulating pathways and inducing stress, this compound promotes apoptosis, characterized by the cleavage of caspase-3 and PARP.[3][4][5]
Potential Mechanisms of this compound Resistance
While specific mechanisms for this compound resistance are still under investigation, insights can be drawn from general principles of drug resistance in cancer:[7][8]
-
Altered Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can increase the efflux of drugs from the cell, reducing intracellular concentration and efficacy.[7][12]
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair mechanisms to counteract the damage induced by chemotherapeutic agents.[8]
-
Signaling Pathway Alterations: Compensatory activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can counteract the drug's apoptotic effects.[2]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[13]
-
Target Protein Modification: Mutations in the direct molecular target of a drug can prevent binding and render the drug ineffective.[12]
Significance of Developing Resistant Cell Lines
The generation and characterization of this compound-resistant cell lines are crucial for:
-
Mechanism Elucidation: Comparing the molecular profiles (genomic, transcriptomic, proteomic) of resistant cells to their parental, sensitive counterparts can reveal the key drivers of resistance.
-
Biomarker Discovery: Identifying genes or proteins that are consistently altered in resistant cells can lead to the discovery of predictive biomarkers for treatment response.
-
Therapeutic Strategy Development: Resistant cell lines provide a platform for testing combination therapies or novel agents aimed at re-sensitizing tumors to this compound or bypassing the resistance mechanism.[10]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize reported IC50 values and effective concentrations of this compound across various cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 / Effective Concentration | Reference |
|---|---|---|---|---|
| A549/DDP | Cisplatin-Resistant NSCLC | 48 h | ~0.2 µM (inhibits TKT activity) | [2] |
| H460/DDP | Cisplatin-Resistant NSCLC | 48 h | Not specified, but effective | [2] |
| TE-1 | Esophageal Squamous Cell | 24 h | Significant viability reduction at 0.2, 0.4, 0.8 µM | [3] |
| KYSE150 | Esophageal Squamous Cell | 24 h | Significant viability reduction at 0.2, 0.4, 0.8 µM | [3] |
| A-498 | Clear Cell Renal Cell Carcinoma | Not specified | 50 nM | [14] |
| CAKI-2 | Clear Cell Renal Cell Carcinoma | Not specified | >400 nM | [14] |
| SK-Mel-28 | Human Melanoma | Not specified | Dose-dependent suppression | [4] |
| A375 | Human Melanoma | Not specified | Dose-dependent suppression |[4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Administration | Dosage | Outcome | Reference |
|---|---|---|---|---|
| A549/DDP Xenograft | Not specified | 4 mg/kg | 70.43% tumor growth inhibition | [2] |
| KYSE150 Xenograft | Intraperitoneal injection | 0.5 mg/kg/day | Significant tumor growth suppression | [3] |
| HCT116 Xenograft | Intraperitoneal injection | 0.5 mg/kg | Effective tumor volume and weight suppression | [5][6] |
| RPMI 8226 Myeloma Xenograft | Intraperitoneal injection | 0.25 mg/kg (twice weekly) | T/C values in the 50-60% range |[15] |
Experimental Workflow for Establishing a this compound-Resistant Cell Line
Caption: Workflow for generating and validating a this compound-resistant cell line.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line
This protocol outlines the method of intermittent, stepwise dose escalation to select for a resistant cell population.[10][16][17]
Materials:
-
Parental cancer cell line of interest (e.g., A549, HCT116, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks (T25 or T75)
-
96-well plates
-
Cell counting equipment (hemocytometer or automated counter)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Determine Baseline IC50: a. Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[10][18] b. After 24 hours, treat the cells with a serial dilution of this compound for 48-72 hours. c. Perform a cell viability assay (see Protocol 2) to calculate the IC50 value. This is the baseline sensitivity.
-
Initiate Resistance Induction: a. Seed parental cells in a T25 or T75 flask. b. Once cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at a starting concentration of IC10-IC20 (the concentration that kills 10-20% of cells), derived from the baseline IC50 curve.[10] c. Culture the cells under these conditions. Initially, significant cell death is expected.
-
Culture and Dose Escalation: a. Monitor the cells daily. When the surviving cells repopulate the flask to ~80% confluency, passage them into a new flask.[16][17] b. At this point, increase the this compound concentration by a factor of 1.5 to 2.0.[10] c. Repeat this cycle of treatment, recovery, and dose escalation. The process can take several weeks to months.[16] d. Crucially , at each stable resistance stage (i.e., when cells consistently proliferate at a given concentration), freeze down several vials of cells for backup.[16]
-
Verification of Resistance: a. Once cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), culture a batch of these cells in drug-free medium for 2-4 weeks to ensure the resistance phenotype is stable. b. Perform a cell viability assay (Protocol 2) on the resistant population and the parental cell line in parallel. c. Calculate the new IC50 value. A resistant cell line is generally considered successfully established if its IC50 is at least 3-fold higher than that of the parental line.[17] d. Calculate the Resistance Index (RI) as: RI = IC50 of resistant cells / IC50 of parental cells.
-
Clonal Selection (Optional but Recommended): a. To ensure a homogenous resistant population, perform single-cell cloning using the limiting dilution technique.[17] b. Seed the resistant cells in a 96-well plate at a calculated density of 0.5 cells/well. c. Culture the plates until single colonies appear, and expand these individual clones. d. Re-confirm the IC50 of the expanded clones to select the most resistant and stable clone for downstream experiments.[17]
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the IC50 and assess the degree of resistance.[18][19][20]
Materials:
-
Parental and resistant cells
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS) or CCK-8 reagent
-
Solubilization solution (for MTT), e.g., DMSO or a solution of 10% SDS in 0.01M HCl
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at 1x10⁴ cells/well in 100 µL of medium and incubate overnight.[9] Include wells with medium only for a blank control.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. Shake the plate for 15 minutes.[18][20]
-
For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[18]
-
-
Absorbance Measurement:
-
Data Analysis: Calculate cell viability as (OD_treated - OD_blank) / (OD_control - OD_blank) * 100%. Plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol can be used to investigate changes in protein expression, such as TKT, or the phosphorylation status of proteins in key signaling pathways like PI3K/Akt.[2][21][22]
Materials:
-
Parental and resistant cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TKT, anti-Akt, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse parental and resistant cells (treated and untreated) on ice.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[24]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 4: Gene Expression Analysis via qRT-PCR
This protocol provides a method to quantify changes in the mRNA levels of specific genes potentially involved in resistance (e.g., ABC transporters, signaling pathway components).
Materials:
-
Parental and resistant cells
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest RNA from parental and resistant cells using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix. b. Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[25]
-
Data Analysis: Analyze the amplification data. Determine the relative gene expression changes in the resistant cells compared to the parental cells using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).[25]
Relevant Signaling Pathways in this compound Action and Resistance
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation. Upregulation or reactivation of this pathway could be a potential mechanism of resistance.[2]
Caption: this compound inhibits the PI3K/Akt pathway, potentially via TKT regulation.[2]
ROS-Mediated Apoptosis Pathway
A common mechanism of this compound's action is the induction of ROS, leading to cellular stress and activation of apoptotic pathways like JNK/c-Jun and the intrinsic mitochondrial pathway.[4][5][6] Resistance could arise from enhanced antioxidant capacity in cancer cells.
Caption: this compound induces apoptosis via ROS generation and downstream effectors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS/JNK/C-Jun Pathway is Involved in this compound Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ROS/JNK/C-Jun Pathway is Involved in this compound Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement [frontiersin.org]
- 7. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances tumor necrosis factor‑related apoptosis‑inducing ligand‑mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 22. bu.edu [bu.edu]
- 23. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Histone western blot protocol | Abcam [abcam.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Chaetocin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing Chaetocin, a fungal metabolite, as a potential chemosensitizing agent in cancer therapy. The focus is on its combination with other pro-apoptotic agents, supported by quantitative data, detailed experimental protocols, and visualization of the underlying molecular mechanisms.
Introduction
This compound is a thiodiketopiperazine fungal metabolite that has demonstrated potent anti-tumor activities in a variety of cancer models.[1][2] Its primary mechanisms of action include the induction of oxidative stress, modulation of epigenetic pathways, and the activation of apoptotic signaling cascades.[1][3] Preclinical evidence strongly suggests that this compound can synergize with other chemotherapeutic agents, enhancing their efficacy and potentially overcoming drug resistance. This document outlines the application of this compound in combination therapies, with a specific focus on its well-documented synergy with TNF-related apoptosis-inducing ligand (TRAIL) and provides a basis for exploring its potential with conventional chemotherapeutics like cisplatin, doxorubicin, and paclitaxel.
Data Presentation: Efficacy of this compound Combinations
The synergistic effects of this compound in combination with other anti-cancer agents have been quantified in various preclinical studies. The following tables summarize key findings, providing a clear comparison of treatment efficacies.
Table 1: Synergistic Effect of this compound and TRAIL on Glioblastoma Cell Viability
| Cell Line | Treatment (6 hours) | % Cell Viability (approx.) | Fold Decrease in Viability (Combination vs. TRAIL alone) |
| U87MG | Control | 100% | - |
| This compound (500 nM) | ~80% | - | |
| TRAIL (50 ng/mL) | ~90% | - | |
| This compound (500 nM) + TRAIL (50 ng/mL) | ~40% | ~2.25 | |
| T98G | Control | 100% | - |
| This compound (500 nM) | ~75% | - | |
| TRAIL (50 ng/mL) | ~95% | - | |
| This compound (500 nM) + TRAIL (50 ng/mL) | ~50% | ~1.9 |
Data adapted from a study on human glioblastoma cells.[4]
Table 2: Enhancement of TRAIL-Induced Apoptosis by this compound in Glioblastoma Cells
| Cell Line | Treatment (6 hours) | % Apoptotic Cells (Sub-G1 Population) |
| U87MG | Control | 2.8% |
| This compound (500 nM) | 4.5% | |
| TRAIL (50 ng/mL) | 5.2% | |
| This compound (500 nM) + TRAIL (50 ng/mL) | 12.5%[4] | |
| T98G | Control | 1.8% |
| This compound (500 nM) | 3.2% | |
| TRAIL (50 ng/mL) | 4.1% | |
| This compound (500 nM) + TRAIL (50 ng/mL) | 18.4%[4] |
Data represents the percentage of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis.[4]
Note on Combination with Conventional Chemotherapies: While studies have shown that this compound exhibits potent anticancer activity, with IC50 values in the nanomolar range for various cancer cell lines, and in some cases lower than that of cisplatin, direct quantitative data on the synergistic effects (e.g., combination index) of this compound with cisplatin, doxorubicin, or paclitaxel is limited in the currently available literature.[5] However, the known mechanisms of this compound, particularly its ability to induce ROS and apoptosis, provide a strong rationale for exploring such combinations.
Signaling Pathways and Mechanisms of Action
This compound's synergistic activity is rooted in its ability to modulate key signaling pathways involved in cell survival and apoptosis.
This compound and TRAIL Combination Signaling
This compound sensitizes cancer cells to TRAIL-induced apoptosis primarily through the generation of Reactive Oxygen Species (ROS) and the subsequent upregulation and stabilization of Death Receptor 5 (DR5).[4][6]
Caption: this compound enhances TRAIL-induced apoptosis via ROS-mediated DR5 upregulation.
This compound's Impact on Pro-Survival and Stress-Activated Pathways
This compound has also been shown to induce apoptosis by activating the JNK/c-Jun pathway and inactivating the pro-survival PI3K/Akt pathway, both in a ROS-dependent manner.
Caption: this compound modulates JNK and PI3K/Akt pathways through ROS generation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other chemotherapy agents.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with another agent.
Workflow:
Caption: Workflow for the MTS cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent of choice (e.g., TRAIL, cisplatin, doxorubicin, paclitaxel)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound and the other chemotherapeutic agent in culture medium.
-
Remove the overnight culture medium and add 100 µL of media containing the single agents or their combinations to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Materials:
-
Treated and control cells
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or vehicle control as described for the viability assay.
-
After the incubation period, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[7]
Western Blot Analysis
This protocol is for detecting changes in the expression and activation of proteins in key signaling pathways.
Workflow:
Caption: General workflow for Western blot analysis.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DR5, anti-cleaved Caspase-3, anti-p-JNK, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize protein expression to a loading control like β-actin.
Reactive Oxygen Species (ROS) Detection
This protocol measures intracellular ROS levels using the fluorescent probe DCFH-DA.
Workflow:
Caption: Workflow for intracellular ROS detection.
Materials:
-
Treated and control cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Serum-free medium
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.[8]
-
Incubate for 30 minutes at 37°C in the dark.[8]
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry (Ex/Em ~488/525 nm).[6]
Conclusion
This compound demonstrates significant potential as a chemosensitizing agent, particularly in combination with TRAIL, by inducing ROS-mediated apoptosis through the upregulation of DR5 and modulation of key survival and stress-related signaling pathways. The provided protocols offer a robust framework for researchers to investigate the synergistic effects of this compound with other chemotherapeutic agents. Further exploration of this compound's combinations with conventional drugs like cisplatin, doxorubicin, and paclitaxel is warranted to expand its therapeutic potential in oncology.
References
- 1. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural compound this compound induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances tumor necrosis factor‑related apoptosis‑inducing ligand‑mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cetuximab combined with paclitaxel or paclitaxel alone for patients with recurrent or metastatic head and neck squamous cell carcinoma progressing after EXTREME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Chaetocin Treatment for Chromatin Immunoprecipitation (ChIP) Assay
Introduction
Chaetocin is a mycotoxin produced by Chaetomium species of fungi that functions as a potent and specific inhibitor of the histone methyltransferase SUV39H1. By inhibiting SUV39H1, this compound treatment leads to a reduction in histone H3 lysine 9 trimethylation (H3K9me3), a hallmark of heterochromatin and transcriptional repression. Recent studies have also revealed a secondary mechanism where this compound disrupts the interaction between SUV39H1 and Heterochromatin Protein 1 (HP1), further impacting heterochromatin integrity.[1][2] This makes this compound a valuable tool for studying the role of H3K9me3-mediated gene silencing and chromatin organization.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When combined with this compound treatment, ChIP assays can be used to probe the genome-wide or locus-specific changes in H3K9me3 occupancy, or the binding of other chromatin-associated proteins that are influenced by the H3K9me3 landscape. These application notes provide a detailed protocol for the treatment of cultured mammalian cells with this compound prior to performing a ChIP assay.
Principle of the Assay
Cells are first treated with an optimized concentration of this compound for a specific duration to induce the desired reduction in H3K9me3 levels. Following treatment, the cells are subjected to a standard ChIP protocol. This involves cross-linking protein-DNA complexes, shearing the chromatin, immunoprecipitating the target protein or histone modification (e.g., H3K9me3) with a specific antibody, reversing the cross-links, and purifying the associated DNA. The purified DNA can then be analyzed by quantitative PCR (qPCR) to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Applications
-
Studying the role of SUV39H1 and H3K9me3 in gene regulation.
-
Investigating the dynamics of heterochromatin formation and maintenance.
-
Identifying genes and genomic regions that are regulated by H3K9me3.
-
Exploring the interplay between H3K9me3 and other histone modifications.
-
Assessing the efficacy of this compound and other potential epigenetic drugs.
Data Presentation
The following table summarizes quantitative data from published studies demonstrating the effect of this compound treatment on H3K9me3 levels as determined by ChIP assays.
| Cell Line | Treatment Conditions | Genomic Locus | Change in H3K9me3 Occupancy | Reference |
| HL60 | 100 nM this compound | p15 Promoter | Significant Reduction (Antibody/Input Ratio) | [2] |
| KG1 | 100 nM this compound | p15 Promoter | Significant Reduction (Antibody/Input Ratio) | [2] |
| Kasumi-1 | 100 nM this compound | p15 Promoter | Significant Reduction (Antibody/Input Ratio) | [2] |
| K562 | 100 nM this compound | p15 Promoter | Significant Reduction (Antibody/Input Ratio) | [2] |
| THP-1 | 100 nM this compound | p15 Promoter | Significant Reduction (Antibody/Input Ratio) | [2] |
| H1299 | 30-300 nM this compound | Global | Dose-dependent reduction | [3] |
| CHO | 20 nM this compound | Global | Reduction in H3K9me3 levels | [4] |
| Rat Heart | This compound in vivo | Repetitive Elements | Reversal of stress-induced H3K9me3 elevation | [5] |
| Glioblastoma Stem Cells | 50 nM this compound | Global | Reduction in H3K9me3 | [6] |
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Mammalian Cells
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (from a reputable supplier)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a 10 cm dish and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound in an appropriate volume of DMSO to make a 1 mM stock solution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 20-100 nM). Also, prepare a vehicle control plate by adding an equivalent volume of DMSO to the culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, proceed immediately to the Chromatin Immunoprecipitation (ChIP) assay protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
This compound-treated and vehicle control cells from Protocol 1
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
PBS, ice-cold
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, protease inhibitors)
-
Antibody against H3K9me3 or other protein of interest
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl, and TE buffers)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rocking.
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature with gentle rocking to quench the formaldehyde.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Scrape the cells in ice-cold PBS and centrifuge to pellet. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
Chromatin Shearing: Sonicate the lysate to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically.
-
Immunoprecipitation: Centrifuge the sonicated lysate to pellet cell debris. Dilute the supernatant with ChIP dilution buffer. Add the primary antibody (and IgG to a separate tube) and incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Add NaCl to the eluate to a final concentration of 200 mM and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR or prepare libraries for ChIP-seq.
Mandatory Visualization
Caption: Experimental workflow for this compound treatment followed by ChIP assay.
Caption: SUV39H1-HP1 pathway and this compound's inhibitory mechanisms.
References
- 1. This compound disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic regulation of histone methyltransferase SUV39H1 on the expression of recombinant protein in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone 3 lysine 9 methyltransferase inhibitor this compound improves prognosis in a rat model of high salt diet-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SUV39H1 maintains cancer stem cell chromatin state and properties in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Chaetocin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetocin is a natural mycotoxin produced by fungi of the Chaetomium genus.[1] It has garnered significant attention in biomedical research for its potent anti-cancer properties. The primary mechanisms of this compound involve the inhibition of histone methyltransferases (HMTs), particularly the suppressor of variegation 3-9 homolog 1 (SUV39H1), which is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2][3] This epigenetic modification leads to changes in chromatin structure and gene expression. Additionally, this compound inhibits thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system, resulting in the accumulation of reactive oxygen species (ROS) and the induction of oxidative stress-mediated apoptosis.[1][2][4][5][6]
Understanding the global transcriptomic changes induced by this compound is critical for elucidating its complete mechanism of action, identifying novel therapeutic targets, and discovering biomarkers for drug response. RNA-sequencing (RNA-seq) provides a powerful and comprehensive method for analyzing these gene expression changes.[7][8] This document offers detailed protocols for conducting gene expression analysis following this compound exposure, from cell treatment to bioinformatic data analysis, and summarizes key molecular effects and affected signaling pathways.
Data Presentation: Molecular Targets and Cellular Effects of this compound
The following tables summarize the known molecular targets of this compound and its effects on various cancer cell lines. This data provides a baseline for designing experiments and interpreting results.
Table 1: Key Molecular Targets of this compound
| Target Protein | Target Class | IC50 / Km Value | Primary Effect | Reference |
|---|---|---|---|---|
| SU(VAR)3-9 / SUV39H1 | Histone Methyltransferase | IC50: 0.6 - 0.8 µM | Inhibition of H3K9 methylation | [1][2][9] |
| G9a | Histone Methyltransferase | IC50: 2.5 µM | Inhibition of H3K9 methylation | [1][9] |
| DIM5 | Histone Methyltransferase | IC50: 3 µM | Inhibition of H3K9 methylation | [1][9] |
| Thioredoxin Reductase 1 (TrxR1) | Oxidoreductase | IC50: ~4 µM; Km: 4.6 µM | Induction of Oxidative Stress |[1][2][9] |
Table 2: Representative Gene Expression Changes in Esophageal Squamous Cell Carcinoma (ESCC) Cells Following this compound Treatment Data is illustrative based on findings from RNA-seq analysis of TE-1 cells treated with 0.4 µM or 0.8 µM this compound for 24 hours.[10]
| Gene Category | Representative Genes | Regulation | Associated Pathway |
| Hippo Pathway | MST1 (STK4), LATS1, YAP1 | Upregulated Phosphorylation | Hippo Signaling |
| Apoptosis | BAX, CASP3, CASP9 | Upregulated | Intrinsic Apoptosis |
| Cell Cycle | CDKN1A (p21), GADD45A | Upregulated | M-Phase Arrest |
| Oxidative Stress | HMOX1, SOD2 | Upregulated | NRF2 Pathway |
Table 3: Cytotoxic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (24h treatment) | Key Finding | Reference |
|---|---|---|---|---|
| TE-1, KYSE150 | Esophageal Squamous Cell Carcinoma | ~0.4 - 0.8 µM | Induces M-phase arrest and apoptosis | [10] |
| U87MG, T98G | Glioblastoma | ~0.2 - 5 µM | Sensitizes cells to TRAIL-mediated apoptosis | [5][11] |
| OVCAR-3 | Ovarian Cancer | Not specified | Induces G2/M phase arrest and apoptosis via ROS | [4] |
| SU-DIPG13, SU-DIPG36 | Diffuse Midline Glioma | Not specified | Downregulates stemness and growth factor signaling | [12] |
| SH-SY5Y | Neuroblastoma | ~50 µM | Inhibits JAK2/STAT3 signaling |[13] |
Core Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the primary mechanism of this compound and the general workflow for gene expression analysis.
Caption: this compound's dual inhibitory mechanism on HMTs and TrxR1.
Caption: Experimental workflow for RNA-seq analysis of this compound's effects.
Experimental Protocols
These protocols provide a framework for investigating gene expression changes post-Chaetocin exposure. Optimization may be required based on the specific cell line and experimental goals.
Protocol 1: Cell Culture and this compound Treatment
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound (CAS 28097-03-2) in sterile DMSO.[9]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM) immediately before use.
-
-
Cell Seeding and Treatment:
-
Culture the selected cancer cell line (e.g., U87MG, TE-1) in the appropriate medium and conditions until approximately 70-80% confluency.
-
Seed cells into multi-well plates (e.g., 6-well plates for RNA extraction) at a density that will ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
-
Aspirate the old medium and replace it with a fresh medium containing the desired concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose.
-
Perform a minimum of three biological replicates for each treatment condition.
-
Incubate the cells for a specific duration (e.g., 24, 48 hours) based on dose-response and time-course experiments.
-
Protocol 2: RNA Extraction and Quality Control
-
Cell Harvesting:
-
After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well by adding a suitable lysis buffer (e.g., TRIzol reagent or the lysis buffer from a commercial kit).
-
-
RNA Extraction:
-
Perform total RNA extraction using a commercial kit (e.g., Qiagen RNeasy Mini Kit, Zymo Research Direct-zol RNA Miniprep) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to eliminate any contaminating genomic DNA.
-
-
RNA Quality Control (QC):
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN score of ≥ 8 is recommended for high-quality RNA-seq results.[14]
-
Protocol 3: RNA-Sequencing Library Preparation
-
Library Construction:
-
Use a commercial RNA-seq library preparation kit suitable for your starting amount of RNA and experimental goals (e.g., Illumina TruSeq Stranded mRNA, NEBNext Ultra II Directional RNA).
-
mRNA Enrichment: For analyzing the protein-coding transcriptome, enrich for polyadenylated (poly(A)) mRNA from 100 ng to 1 µg of total RNA.[15]
-
rRNA Depletion: For a whole-transcriptome view, including non-coding RNAs, remove ribosomal RNA (rRNA), which constitutes >80% of total RNA, using specific probes (e.g., QIAseq FastSelect).[14][15]
-
Proceed with RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich for adapter-ligated fragments.
-
-
Library QC and Sequencing:
-
Validate the quality and size distribution of the final library using a Bioanalyzer.
-
Quantify the library using qPCR before pooling and sequencing.
-
Sequence the libraries on a high-throughput platform, such as the Illumina NovaSeq, with appropriate read length and depth (e.g., 2x75 bp paired-end reads, 20-30 million reads per sample).
-
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
-
Raw Data Quality Control:
-
Assess the quality of the raw sequencing reads (.fastq files) using a tool like FastQC to check for per-base quality scores, adapter content, and other metrics.[7]
-
-
Read Alignment:
-
Align the high-quality reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR or HISAT2.[7]
-
-
Gene Expression Quantification:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq to generate a read count matrix.[7]
-
-
Differential Expression Analysis:
-
Import the count matrix into R and use a statistical package like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between this compound-treated and control samples.[7]
-
Set significance thresholds, typically an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1.
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of significant DEGs to identify biological processes and signaling pathways modulated by this compound.
-
Downstream Signaling Pathways Modulated by this compound
This compound's impact extends beyond apoptosis and oxidative stress, influencing several key signaling pathways critical to cancer progression and cell fate.
Caption: Key downstream signaling pathways affected by this compound.
-
Hippo Pathway: In esophageal squamous cell carcinoma, this compound activates the Hippo pathway, leading to the phosphorylation and cytoplasmic retention of YAP, which suppresses cell proliferation.[10]
-
Wnt/β-catenin Pathway: In mesenchymal stem cells (MSCs), this compound treatment enhances Wnt/β-catenin signaling, promoting the expression of osteogenic markers and driving osteogenic differentiation.[16]
-
JAK/STAT3 Pathway: this compound has been shown to inhibit the JAK2/STAT3 signaling pathway in neuroblastoma cells, which contributes to its anti-proliferative and anti-invasive effects.[13]
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound induces caspase-dependent apoptosis in ovarian cancer cells via the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-mediated SUV39H1 inhibition targets stemness and oncogenic networks of diffuse midline gliomas and synergizes with ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. A basic guide to RNA-sequencing - Novogene [novogene.com]
- 16. This compound Promotes Osteogenic Differentiation via Modulating Wnt/Beta-Catenin Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chaetocin solubility issues and preparation of stock solutions in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetocin, specifically addressing challenges related to its solubility and the preparation of stock solutions in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in DMSO.[1] The reported solubility is approximately 25 mg/mL, which corresponds to a concentration of about 35.87 mM.[2] Another source indicates solubility for creating a 10 mM stock solution.[3] It is important to note that this compound is insoluble in water and ethanol.[2]
Q2: How should I prepare a this compound stock solution in DMSO?
A2: To prepare a stock solution, dissolve the crystalline solid this compound in fresh, high-quality DMSO.[1][2] It is recommended to purge the solvent with an inert gas before use.[1] For accurate preparation, consider the batch-specific molecular weight which can vary due to hydration.[4] (See detailed protocol below).
Q3: What is the recommended storage condition and stability for this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3][5] When stored at -20°C, the solution is stable for up to one year, and at -80°C, it is stable for up to two years.[5] It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles.[5] If storage is required, solutions can be kept at -20°C for up to one month.[3]
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[1] Aqueous working solutions should be prepared fresh by diluting the DMSO stock solution into your aqueous buffer or saline immediately before use.[1]
Q5: Why is it important to use fresh DMSO?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[6] Moisture-absorbing DMSO can reduce the solubility of compounds like this compound.[2] Therefore, using a fresh, anhydrous grade of DMSO is crucial for achieving the maximum solubility and stability of your stock solution.
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
-
Possible Cause 1: Suboptimal DMSO quality.
-
Possible Cause 2: The concentration is too high.
-
Possible Cause 3: Insufficient mixing.
Issue 2: The this compound stock solution appears to have precipitated after storage.
-
Possible Cause 1: Freeze-thaw cycles.
-
Solution: Aliquot the stock solution into smaller, single-use volumes before the initial freezing. This will minimize the number of freeze-thaw cycles the main stock undergoes.[5]
-
-
Possible Cause 2: Improper thawing.
Issue 3: Precipitation occurs when diluting the DMSO stock solution into an aqueous medium.
-
Possible Cause: Poor solubility of this compound in aqueous solutions.
-
Solution: This is a common occurrence as this compound is insoluble in water.[2] To mitigate this, ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. The final concentration of DMSO in your working solution should be kept as low as possible (e.g., 0.1%) to avoid solvent effects on your experiment.[7] It is also important to prepare these aqueous working solutions fresh and use them immediately.[1]
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Solubility in DMSO | ~25 mg/mL (~35.87 mM) | [1][2] |
| Soluble for 10 mM solution | [3] | |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Storage (Solid Form) | -20°C | [1] |
| Stability (Solid Form) | ≥ 4 years | [1] |
| Storage (DMSO Stock) | -20°C or -80°C | [3][5] |
| Stability (DMSO Stock) | Up to 1 month at -20°C | [3] |
| Up to 1 year at -20°C | [5] | |
| Up to 2 years at -80°C | [5] | |
| Storage (Aqueous Sol.) | Not recommended for > 1 day | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: ~696.8 g/mol ). b. Weigh the calculated amount of this compound into a sterile vial. c. Add the corresponding volume of fresh, anhydrous DMSO to the vial. d. Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved. e. If dissolution is slow, you may warm the vial to 37°C for a few minutes or place it in a sonicator bath for 5-10 minutes. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. h. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Histone methyltransferase inhibitor | Hello Bio [hellobio.com]
- 4. This compound | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Optimizing Chaetocin Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Chaetocin concentration in cell culture experiments. This compound is a fungal mycotoxin known for its potent anti-cancer properties, primarily acting as an inhibitor of the histone methyltransferase SU(VAR)3-9 and an inducer of oxidative stress.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a known inhibitor of the histone methyltransferase (HMT) SU(VAR)3-9, which is crucial for gene silencing and heterochromatin formation.[1][2] By inhibiting SU(VAR)3-9, this compound can alter gene expression patterns. Additionally, this compound induces significant oxidative stress within cells, leading to apoptosis, and this is considered a primary mechanism for its anticancer effects.[1][3] It also inhibits thioredoxin reductase (TrxR), contributing to its pro-oxidant activity.[1][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line. For many cancer cell lines, a potent cytotoxic effect is observed in the low nanomolar range. A general starting point for a dose-response experiment would be between 1 nM and 100 nM.[3][5][6] However, for some applications, such as studying histone methylation, higher concentrations in the micromolar range may be required.[4][7]
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is typically supplied as a crystalline solid and is soluble in DMSO.[1] To prepare a stock solution, dissolve this compound in DMSO to a concentration of 1-10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[8] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the experimental endpoint. For cytotoxicity and apoptosis assays, a 24 to 48-hour incubation is common.[3][6][9] For studies on histone methylation, longer incubation periods of up to 5 days may be necessary to observe significant changes.[4] It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and research question.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at expected concentrations. | 1. Cell line resistance: Some cell lines may be inherently resistant to this compound. 2. Incorrect drug concentration: Errors in stock solution preparation or dilution. 3. Drug degradation: Improper storage or handling of this compound. | 1. Verify IC50: Check the literature for reported IC50 values for your cell line or a similar one. Consider testing a wider and higher concentration range. 2. Prepare fresh dilutions: Make a fresh stock solution and carefully perform serial dilutions. 3. Ensure proper storage: Store this compound stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. |
| High levels of cell death in control (DMSO-treated) group. | Solvent toxicity: The concentration of DMSO in the final culture medium is too high. | Ensure the final DMSO concentration is below 0.1%. If higher concentrations of this compound are needed, consider preparing a more concentrated stock solution to minimize the volume of DMSO added to the culture. |
| Inconsistent results between experiments. | 1. Variability in cell density: Initial cell seeding density can affect the drug's efficacy.[4] 2. Cell passage number: High passage numbers can lead to phenotypic and genotypic changes in cell lines. | 1. Standardize seeding density: Use a consistent cell number per well or dish for all experiments. 2. Use low-passage cells: Maintain a cell bank of low-passage cells and avoid using cells that have been in continuous culture for an extended period. |
| Difficulty in detecting changes in histone methylation. | 1. Insufficient incubation time: Changes in histone methylation can be slow to manifest. 2. Antibody quality: The antibody used for detecting specific histone methylation marks may not be optimal. 3. Low this compound concentration: The concentration used may not be sufficient to inhibit HMTs effectively. | 1. Increase incubation time: Extend the treatment duration to 48-72 hours or longer.[9] 2. Validate antibody: Test the antibody's specificity and optimal dilution. 3. Increase this compound concentration: Titrate the concentration of this compound to find the optimal dose for HMT inhibition in your cell line. |
Quantitative Data Summary
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration/IC50 | Incubation Time | Reference |
| Myeloma Cell Lines (KAS-6, OCI-MY5) | Multiple Myeloma | Cell Viability | >25 nM | Not Specified | [3] |
| A549 | Non-small cell lung cancer | Cytotoxicity | IC50 = 25 nM | Not Specified | [7] |
| Hep3B | Hepatoma | HIF-1α mediated VEGF expression | IC50 = 40 nM | Not Specified | [7] |
| Various Cancer Cell Lines | Broad Range | Proliferation/Colony Formation | IC50 = 2-10 nM | Not Specified | [7] |
| HL-60, KG-1a | Acute Myeloid Leukemia | H3K9 tri-methylation reduction | 20 nM | 48 hours | [9] |
| A549 | Lung Cancer | Cytotoxicity | IC50 = 56.02 ± 1.2 nM | 24 hours | [6] |
| A-498 | Renal Cell Carcinoma | Cytotoxicity | ID50 = 50 nM | Not Specified | [10] |
| CAKI | Renal Cell Carcinoma | Cytotoxicity | 200 nM (killed 45%) | Not Specified | [10] |
| TE-1, KYSE150 | Esophageal Squamous Cell Carcinoma | Cell Viability | 0.2, 0.4, 0.8 µM | 24 hours | [11] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding:
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death if desired.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[6]
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for another 4-18 hours to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for Histone H3 Lysine 9 (H3K9) Methylation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 48-72 hours.[9]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for di- or tri-methylated H3K9 (H3K9me2 or H3K9me3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated H3K9 signal to the total H3 signal.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of a specific inhibitor of the histone methyltransferase SU(VAR)3-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Natural compound this compound induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsbio.com [atsbio.com]
Technical Support Center: Troubleshooting Inconsistent Results in Chaetocin-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies encountered during experiments involving Chaetocin. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a mycotoxin that exhibits a dual mechanism of action. It is known to be an inhibitor of histone methyltransferases (HMTs), primarily targeting SU(VAR)3-9, G9a, and DIM5, which are responsible for the methylation of histone H3 at lysine 9 (H3K9).[1][2] Additionally, this compound inhibits thioredoxin reductase (TrxR), leading to an increase in reactive oxygen species (ROS) and cellular oxidative stress.[2][3] It is also reported to disrupt the interaction between SUV39H1 and HP1, independent of its methyltransferase inhibitory activity.[4]
Q2: Why are my IC50 values for this compound inconsistent across different experiments?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:
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Cell Health and Passage Number: Using cells at a high passage number can lead to genetic and phenotypic changes, altering their sensitivity to drugs. It is crucial to use cells within a defined and limited passage number range.
-
Cell Seeding Density: The initial number of cells seeded can influence the apparent cytotoxicity. Higher cell densities may require higher concentrations of this compound to achieve the same effect. Standardize the seeding density across all experiments.[5]
-
Compound Stability and Handling: While this compound is stable as a solid at -20°C for at least four years, its stability in cell culture media over long incubation periods may vary.[2] Prepare fresh dilutions from a stock solution for each experiment and ensure it is fully dissolved in DMSO before further dilution in media.
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. A compound may affect these processes differently, leading to varying IC50 values. Ensure consistency in the assay method used.
-
Incubation Time: The cytotoxic effects of this compound can be time-dependent. Standardize the incubation time across all experiments.[6]
Q3: I am not observing the expected decrease in H3K9 methylation after this compound treatment. What could be the problem?
A3: Several factors could contribute to this issue:
-
Insufficient Concentration or Incubation Time: The effect of this compound on histone methylation can be dose- and time-dependent. Refer to the literature for effective concentrations and treatment durations for your specific cell line. Some studies show significant reduction in H3K9 tri-methylation after 48 hours of treatment with as low as 20 nM this compound.[7]
-
Cell Line Specificity: The cellular response to this compound can be context-dependent. Some cell lines may be more resistant to its effects on histone methylation.
-
Antibody Issues in Western Blotting: Ensure the primary antibody for detecting H3K9 methylation is specific and used at the correct dilution. Histone proteins can be difficult to transfer effectively during Western blotting due to their small size and positive charge. Using a PVDF membrane and optimizing transfer conditions may improve results.[8]
-
Compensatory Mechanisms: Cells may have compensatory mechanisms that counteract the inhibition of H3K9 methylation.
Q4: I am not detecting an increase in Reactive Oxygen Species (ROS) after this compound treatment. What should I check?
A4: The lack of a detectable ROS increase could be due to several reasons:
-
Cell-Type Dependent Response: Some studies have shown that this compound induces apoptosis in a ROS-independent manner in certain cancer cells, such as gastric cancer cell lines.[9]
-
Assay Sensitivity and Timing: The production of ROS can be transient. The timing of the ROS measurement after this compound treatment is critical. Perform a time-course experiment to determine the optimal time point for ROS detection. The sensitivity of the detection reagent (e.g., DCFH-DA) is also important.
-
ROS Scavenging: Cells have endogenous antioxidant mechanisms that can quench ROS. If the rate of ROS production is lower than the cell's scavenging capacity, you may not detect a significant increase.
-
Probe Concentration and Incubation: Ensure the optimal concentration of the ROS detection probe (e.g., DCFH-DA) is used and that the incubation is performed according to the manufacturer's protocol.
Quantitative Data Summary
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value | Reference(s) |
| AGS | Gastric Cancer | 24 | 120 nM | [9] |
| HGC-27 | Gastric Cancer | 24 | 400 nM | [9] |
| NCI-N87 | Gastric Cancer | 24 | 820 nM | [9] |
| A-498 | Renal Cell Carcinoma | 24 | 50 nM | [10] |
| CAKI-1 | Renal Cell Carcinoma | 24 | >400 nM | [10] |
| SK-Mel-28 | Melanoma | 24, 48, 72 | Dose- and time-dependent decrease in viability | [6] |
| A375 | Melanoma | 24, 48, 72 | Dose- and time-dependent decrease in viability | [6] |
| Glioma Cells (A172, T98G, U87MG) | Glioblastoma | 24 | ~1 µM | [11] |
| TE-1 | Esophageal Squamous Cell Carcinoma | 24 | ~0.4 µM | [12] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 24 | ~0.6 µM | [12] |
| SH-SY5Y | Neuroblastoma | Not Specified | Dose-dependent decrease in viability | [13] |
Effects of this compound on H3K9 Methylation and ROS Production
| Cell Line | Assay | Treatment | Effect | Reference(s) |
| HL-60, KG-1a | Western Blot | 20 nM this compound for 48h | Significant reduction in H3K9 tri-methylation | [7] |
| Ovine Somatic Cells | Western Blot | Not Specified | Decreased levels of H3K9 di- and tri-methylation | [14] |
| Glioma Cells (A172, T98G, U87MG) | DCFDA/DHE Assay | 1 µM this compound | 4-6 fold increase in ROS production | [11][15] |
| Melanoma Cells (Sk-Mel-28, A375) | DCFH-DA Assay | 5-10 µM this compound for 12-48h | Significant, time- and dose-dependent increase in ROS | [6] |
| Colorectal Cancer Cells (HCT116, LS174T) | DCFH-DA Assay | Not Specified | Increased ROS levels | [16] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO only).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Histone Methylation (Western Blot) Assay
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate duration. Harvest the cells and extract histone proteins using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Sample Preparation: For each sample, mix 5-15 µg of histone extract with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the histone proteins on a 15% SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Add 0.01% SDS to the transfer buffer to improve the transfer of small, positively charged histone proteins.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone modification (e.g., anti-H3K9me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the level of H3K9me3 to the total Histone H3.
Protocol 3: Reactive Oxygen Species (ROS) Detection (DCFH-DA) Assay
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate or other suitable culture vessel. Treat the cells with this compound at the desired concentrations for the determined optimal time. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFH-DA Staining:
-
Prepare a fresh working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium (e.g., 10 µM).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[19]
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if performing a parallel viability assay) or to a protein quantification assay. Express the results as a fold change relative to the vehicle control.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Agent this compound Is a Competitive Substrate and Inhibitor of Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer agent this compound is a competitive substrate and inhibitor of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 9. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of histone methyltransferase inhibitor this compound on histone H3K9 methylation of cultured ovine somatic cells and development of preimplantation cloned embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-induced ROS-mediated apoptosis involves ATM–YAP1 axis and JNK-dependent inhibition of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Chaetocin in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetocin in cellular models. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely recognized as an inhibitor of the histone methyltransferase SUV39H1.[1][2] This enzyme is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with gene silencing and heterochromatin formation. By inhibiting SUV39H1, this compound can lead to a reduction in global H3K9me3 levels.[1]
Q2: Beyond SUV39H1 inhibition, what are the known off-target effects of this compound?
This compound is known to have several off-target effects that researchers should be aware of:
-
Induction of Reactive Oxygen Species (ROS): A significant off-target effect of this compound is the generation of intracellular ROS.[3][4][5][6] This oxidative stress can, in turn, trigger various cellular responses, including apoptosis.[4][7]
-
Disruption of Protein-Protein Interactions: this compound can disrupt the interaction between SUV39H1 and Heterochromatin Protein 1 (HP1) independent of its methyltransferase inhibitory activity.[8][9][10] This is mediated through its disulfide functionality.[8][9]
-
Modulation of Signaling Pathways: this compound has been shown to affect multiple signaling pathways, which may be independent of its primary target. These include the Wnt/β-catenin pathway[11], the ERK signaling pathway[12], and the Hippo pathway[13].
-
Inhibition of Thioredoxin Reductase: this compound can inhibit the thioredoxin reductase (TrxR) system, contributing to oxidative stress.[8]
Q3: We are observing high levels of cytotoxicity with this compound that don't seem to correlate with changes in H3K9 methylation. What could be the cause?
This is a common observation and is likely due to this compound's potent ability to induce apoptosis through off-target mechanisms, primarily the generation of ROS.[4][5][6] The apoptotic cascade triggered by ROS can be a more immediate and potent driver of cell death than the downstream effects of H3K9me3 reduction. It is crucial to perform control experiments to dissect these effects.
Q4: How can we confirm if the observed cellular phenotype is an on-target (SUV39H1 inhibition) or off-target effect?
Distinguishing between on-target and off-target effects is critical. Here are some recommended approaches:
-
Rescue Experiments: If possible, overexpressing a resistant form of SUV39H1 should rescue the on-target phenotype but not the off-target effects.
-
Use of Alternative Inhibitors: Employing other structurally and mechanistically different SUV39H1 inhibitors can help determine if the phenotype is specific to SUV39H1 inhibition.
-
siRNA/shRNA Knockdown: Silencing SUV39H1 using RNA interference should phenocopy the on-target effects of this compound.[1] If the phenotype is not replicated, it is likely an off-target effect.
-
ROS Scavengers: To test for the involvement of oxidative stress, co-treat your cells with an ROS scavenger like N-acetylcysteine (NAC).[4][6] If NAC reverses the phenotype, it indicates that the effect is mediated by ROS.
Troubleshooting Guide
Issue 1: High variability in experimental results with this compound.
-
Possible Cause: this compound's stability and potency can be affected by experimental conditions. Its disulfide bridge is a reactive functionality.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately, protected from light and moisture.
-
Consistent Treatment Time: Due to its potent and sometimes rapid effects, adhere strictly to consistent incubation times across all experiments.
-
Cell Density: Ensure consistent cell seeding density, as this can influence cellular responses to cytotoxic agents.
-
Issue 2: Unexpected activation or inhibition of a signaling pathway.
-
Possible Cause: As mentioned, this compound can modulate various signaling pathways.[11][12][13]
-
Troubleshooting Steps:
-
Pathway Analysis: Conduct western blotting or other relevant assays to probe key components of potentially affected pathways (e.g., β-catenin for Wnt, p-ERK for MAPK/ERK, YAP/TAZ for Hippo).
-
Literature Review: Search for literature linking this compound to the observed pathway in your specific cellular model.
-
Inhibitor Combination: Use specific inhibitors for the unexpected pathway to see if you can reverse the this compound-induced phenotype.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| AGS | Gastric Cancer | 120 | MTT | [14] |
| HGC-27 | Gastric Cancer | 120 | MTT | [14] |
| A549 | Lung Cancer | 56.02 ± 1.2 | CCK-8 | [15] |
Table 2: Effect of this compound on Apoptosis in Melanoma Cells
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| Sk-Mel-28 | 5 | 24 | Increased | [3] |
| Sk-Mel-28 | 10 | 24 | Further Increased | [3] |
| A375 | 5 | 24 | Increased | [3] |
| A375 | 10 | 24 | Further Increased | [3] |
| Sk-Mel-28 | 10 | 48 | Increased over 24h | [3] |
| Sk-Mel-28 | 10 | 72 | Increased over 48h | [3] |
| A375 | 10 | 48 | Increased over 24h | [3] |
| A375 | 10 | 72 | Increased over 48h | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound as required.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
3. Measurement of Intracellular ROS
-
Objective: To measure the levels of intracellular reactive oxygen species.
-
Methodology:
-
Seed cells in a 96-well black plate or culture dish.
-
Treat cells with this compound for the desired duration.
-
Remove the culture medium and wash the cells with a suitable buffer.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[3]
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.[3]
-
Visualizations
Caption: this compound-induced ROS-mediated apoptosis pathway.
Caption: Decision tree for troubleshooting this compound's effects.
Caption: Overview of signaling pathways modulated by this compound.
References
- 1. This compound-mediated SUV39H1 inhibition targets stemness and oncogenic networks of diffuse midline gliomas and synergizes with ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUV39H1 maintains cancer stem cell chromatin state and properties in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound disrupts the SUV39H1-HP1 interaction independent of SUV39H1 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Promotes Osteogenic Differentiation via Modulating Wnt/Beta-Catenin Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits IBMX-induced melanogenesis in B16F10 mouse melanoma cells through activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural compound this compound induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Chaetocin Toxicity Minimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to effectively manage and minimize Chaetocin-related toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: The primary mechanism of this compound's toxicity is the induction of oxidative stress.[1][2] It potently generates Reactive Oxygen Species (ROS), which can lead to cellular damage and apoptosis.[3][4][5][6] This ROS-dependent mechanism is linked to its anticancer effects but is also responsible for its toxicity.[5] this compound's ability to induce oxidative stress may be partly due to its function as a substrate for thioredoxin reductase-1.[2]
Q2: How can I mitigate this compound-induced toxicity in my animal model?
A2: The most effective reported strategy is the co-administration of antioxidants. Pre-treatment or co-treatment with N-acetylcysteine (NAC) has been shown to significantly abrogate this compound-induced apoptosis and cytotoxicity in both in vitro and in vivo models.[1][3][4][6] NAC works by counteracting the accumulation of cellular ROS induced by this compound.[1][3][6]
Q3: What are the typical signs of toxicity I should monitor for in my animal studies?
A3: While specific signs can vary by model and dose, general indicators of toxicity include weight loss, reduced activity, diarrhea, and changes in food and water intake. For specific organ toxicities, such as potential cardiotoxicity with agents that induce oxidative stress, monitoring cardiac function through methods like ECG may be necessary in long-term studies.[7][8] It is crucial to establish a baseline for these parameters before beginning treatment and to define clear dose-limiting toxicities (DLTs) for your specific study.[9]
Q4: What is a suitable vehicle for formulating this compound for in vivo administration?
A4: this compound has low aqueous solubility. A common and effective formulation involves dissolving this compound in an organic solvent like DMSO, followed by dilution with a vehicle such as polyethylene glycol (PEG). One study successfully used a formulation of 25% DMSO and 75% PEG400 for intraperitoneal (i.p.) administration in mice.[1] Another suggested formulation for i.p. injection is 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[10] Always ensure the final concentration of DMSO is well-tolerated by the animal model.
Troubleshooting Guides
Problem: Significant weight loss and lethargy observed in the treatment group.
| Potential Cause | Suggested Solution |
| Excessive Oxidative Stress | The administered dose of this compound may be too high, leading to systemic toxicity. |
| 1. Dose Reduction: Lower the dose of this compound to a level previously reported to be tolerated (e.g., starting at 0.25 mg/kg).[1][10] | |
| 2. Antioxidant Co-administration: Implement a protocol for co-administering N-acetylcysteine (NAC) to counteract ROS-induced toxicity.[1][3][4] Refer to the Experimental Protocols section below for a detailed method. | |
| Vehicle Toxicity | The concentration of DMSO or other solvents in the formulation may be too high. |
| 1. Adjust Formulation: Decrease the percentage of DMSO in the final injection volume. The formulation of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O is an alternative with lower DMSO content.[10] | |
| 2. Run Vehicle Control: Always include a control group that receives only the vehicle to distinguish between compound and vehicle toxicity. |
Problem: Lack of anti-tumor efficacy at well-tolerated doses.
| Potential Cause | Suggested Solution |
| Insufficient Drug Exposure | The dose may be too low, or the administration schedule may be suboptimal. |
| 1. Dose Escalation Study: Carefully escalate the dose while closely monitoring for signs of toxicity to find the Maximum Tolerated Dose (MTD).[9] | |
| 2. Modify Dosing Schedule: Increase the frequency of administration (e.g., from twice weekly to three times weekly) if tolerated. | |
| Compound Instability | This compound may be unstable in the prepared formulation if stored for extended periods. |
| 1. Prepare Fresh Formulations: Prepare the this compound solution immediately before each administration for optimal results.[10] Aqueous solutions should not be stored for more than one day.[11] | |
| Interaction with Protective Agents | Co-administration of certain agents might interfere with this compound's cellular uptake or mechanism. |
| 1. Evaluate Interactions: While NAC is primarily cytoprotective against ROS, be aware that glutathione has been noted to potentially attenuate the intracellular accumulation of this compound.[1] Ensure the timing and dosage of the protective agent do not completely negate the therapeutic effect. |
Quantitative Data Summary
Table 1: Example In Vivo Dosing Regimens for this compound
| Animal Model | Compound | Dose | Route | Schedule | Observed Outcome | Reference |
| SCID Mouse (Myeloma Xenograft) | This compound | 0.25 mg/kg | i.p. | Twice weekly | Anti-proliferative activity | [1] |
| Nude Mouse (Melanoma Xenograft) | This compound | Not specified | i.p. | Not specified | Inhibition of tumor growth | [3] |
| Nude Mouse (Ovarian Cancer Xenograft) | This compound | 0.25 mg/kg | i.p. | Not specified | Delayed tumor growth with minimal toxicity | [10] |
| Nude Mouse (NSCLC Xenograft) | This compound | 4 mg/kg | i.p. | Not specified | Significant inhibition of tumor growth | [12] |
Table 2: Example Formulations for In Vivo Studies
| Component | Formulation 1 | Formulation 2 | Notes | Reference |
| This compound | Target Conc. | Target Conc. | This compound is first dissolved in DMSO. | [1][10] |
| DMSO | 25% | 5% | Use fresh, high-quality DMSO to ensure solubility. | [1][10] |
| PEG400 | 75% | - | - | [1] |
| PEG300 | - | 40% | - | [10] |
| Tween80 | - | 5% | Helps with solubility and stability. | [10] |
| ddH₂O | - | 50% | Added last to bring the solution to the final volume. | [10] |
Experimental Protocols
Protocol: Co-administration of N-acetylcysteine (NAC) to Mitigate this compound Toxicity
This protocol is adapted from findings that NAC can attenuate this compound-induced oxidative stress.[1][6]
-
Objective: To reduce systemic toxicity from this compound administration in a mouse model by scavenging drug-induced ROS.
-
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Sterile Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 25% DMSO / 75% PEG400)
-
-
Procedure:
-
Prepare this compound Solution: Prepare the this compound formulation fresh before use. First, dissolve the required amount of this compound in DMSO. Then, add the PEG solution to reach the final desired concentration and volume. Vortex gently until clear.
-
Prepare NAC Solution: Dissolve NAC in sterile saline to the desired concentration (e.g., for a 10 mM final concentration in vitro, a corresponding in vivo dose would be calculated based on animal weight and desired systemic exposure, often in the range of 100-150 mg/kg).
-
Administration Timing: Administer the prepared NAC solution via intraperitoneal (i.p.) injection 30-60 minutes before the administration of this compound. Pre-treatment is crucial for allowing NAC to be systemically available to counteract the subsequent ROS generation.[1]
-
This compound Administration: Administer the this compound solution via the planned route (e.g., i.p. injection).
-
Monitoring: Closely monitor the animals for signs of toxicity as described in the Troubleshooting section. Record body weight, clinical signs, and tumor volume daily or as required by the study design.
-
-
Controls:
-
Group 1: Vehicle only
-
Group 2: this compound only
-
Group 3: NAC only
-
Group 4: NAC + this compound
-
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound toxicity and NAC protection.
Caption: Recommended workflow for a this compound in vivo study.
References
- 1. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural compound this compound induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin-induced cardiotoxicity monitored by ECG in freely moving mice. A new model to test potential protectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. case.edu [case.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mdpi.com [mdpi.com]
Stability of Chaetocin in solution under different storage conditions
For researchers and drug development professionals utilizing the histone methyltransferase inhibitor chaetocin, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support guide provides a comprehensive overview of this compound's stability under various storage conditions, offers troubleshooting advice for common issues, and details relevant experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges researchers may encounter when working with this compound solutions.
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at concentrations up to 25 mg/mL[1][2][3][4]. For biological experiments requiring aqueous conditions, the DMSO stock solution can be diluted into aqueous buffers or isotonic saline. It is crucial to ensure the final concentration of DMSO is minimal, as it can have physiological effects[4].
Q2: How should I store my this compound stock solution in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, which can maintain stability for up to two years. For shorter-term storage, -20°C is acceptable for up to one year[5][6]. Some suppliers suggest that DMSO solutions can be stored at -20°C for up to one month[7]. To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: I see precipitates in my this compound stock solution after thawing. What should I do?
A3: The appearance of precipitates after thawing can be due to the moisture-absorbing nature of DMSO or improper dissolution[2]. If you observe precipitates, you can warm the solution and sonicate it to aid in redissolution[6]. It is also recommended to use fresh, anhydrous DMSO to prepare stock solutions to minimize moisture absorption[2].
Q4: Can I store this compound in aqueous solutions like PBS or cell culture media?
A4: It is strongly advised not to store this compound in aqueous solutions for more than a day[3][4]. This compound's stability in aqueous media is limited. For in vivo experiments or cell-based assays, it is best to prepare fresh working solutions from a frozen DMSO stock on the day of use[6].
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: While specific data for this compound is limited, a general study on compounds stored in DMSO indicated no significant loss of compound after 11 freeze-thaw cycles when handled properly (thawing under a nitrogen atmosphere)[8][9]. However, to ensure the highest quality and activity of this compound, it is best practice to aliquot stock solutions to minimize the number of freeze-thaw cycles.
Q6: Is this compound sensitive to light?
A6: While the search results did not provide specific information on the light sensitivity of this compound, it is a general good laboratory practice to protect chemical compounds, especially those with complex structures, from light to prevent potential photodegradation. Storing solutions in amber vials or wrapping tubes in aluminum foil is a recommended precautionary measure[10].
Stability of this compound in Solution: Data Summary
The following tables summarize the stability of this compound as a solid and in solution under different storage conditions, based on information from various suppliers.
Table 1: Stability of Solid this compound
| Storage Temperature | Recommended Duration | Source |
| -20°C | ≥ 4 years | Cayman Chemical[1][4] |
| -20°C | 3 years | MedchemExpress[5] |
| 4°C | 2 years | MedchemExpress[5] |
| ≤ -20°C | ≥ 12 months | BPS Bioscience[3] |
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Recommended Duration | Source |
| -80°C | 2 years | MedchemExpress[5] |
| -20°C | 1 year | MedchemExpress[5][6] |
| -20°C | Up to 1 month | Hello Bio[7] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To aid dissolution, you can gently vortex or sonicate the solution.
-
(Optional) Purge the headspace of the vial with an inert gas before sealing to minimize oxidation[3][4].
-
Aliquot the stock solution into single-use volumes in sterile, amber tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Visualizing Experimental Workflows and Pathways
Diagram 1: Recommended this compound Solution Handling Workflow
Caption: Workflow for preparing and storing this compound solutions.
Diagram 2: this compound's Dual Mechanism of Action
Caption: this compound inhibits histone methyltransferases and thioredoxin reductase.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Histone methyltransferase inhibitor | Hello Bio [hellobio.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Interpreting Unexpected Western Blot Results After Chaetocin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected Western blot results following treatment with Chaetocin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a histone methyltransferase (HMT) inhibitor. It targets lysine-specific HMTs such as SU(VAR)3-9, G9a, and DIM5, leading to a reduction in histone H3 lysine 9 (H3K9) methylation.[1][2][3] However, it is important to note that this compound has several other known biological activities.
Q2: Besides HMT inhibition, what are the other known effects of this compound?
A2: this compound has several off-target effects that can influence experimental outcomes. It is a potent inhibitor of thioredoxin reductase-1 (TrxR1), which can lead to an increase in reactive oxygen species (ROS) and induce oxidative stress.[2][4] Additionally, recent studies have shown that this compound can disrupt the interaction between SUV39H1 and HP1, independent of its methyltransferase inhibitory activity.[5][6] It has also been identified as a potential inhibitor of transketolase (TKT), a key enzyme in the pentose phosphate pathway.[7]
Q3: Why am I seeing a change in the expression of a protein that is not directly related to histone methylation after this compound treatment?
A3: The observed changes could be due to this compound's off-target effects. For instance, the induction of oxidative stress through TrxR1 inhibition can activate various stress-response signaling pathways, leading to altered expression of proteins involved in apoptosis, cell cycle regulation, and antioxidant defense.[2][4] Inhibition of TKT can affect cellular metabolism, which may indirectly impact protein expression.[7]
Q4: Could this compound treatment lead to unexpected changes in protein molecular weight on a Western blot?
A4: Yes. This compound-induced cellular stress can lead to an increase in post-translational modifications (PTMs) such as phosphorylation, ubiquitination, or SUMOylation, which can cause a shift in the apparent molecular weight of your protein of interest.[8] Protein degradation or cleavage can also result in bands at a lower molecular weight.[8]
Q5: What are some general considerations when preparing samples for Western blotting after this compound treatment?
A5: It is crucial to use fresh samples and to add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation and maintain the phosphorylation status of proteins.[9][10] Given that this compound can induce apoptosis, you may also want to consider harvesting both floating and adherent cells to capture the entire cell population.
Troubleshooting Guide for Unexpected Western Blot Results
This guide addresses specific unexpected outcomes you might observe on your Western blot after treating cells with this compound.
| Observed Problem | Potential this compound-Specific Cause | Recommended Troubleshooting Steps | General Western Blot Troubleshooting |
| Increased expression of an unexpected protein | Activation of a stress-response pathway due to TrxR1 inhibition and ROS production. | - Perform a literature search to see if your protein of interest is regulated by oxidative stress. - Include a positive control for oxidative stress (e.g., H₂O₂ treatment). - Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if the unexpected expression is rescued.[4] | - Verify antibody specificity using a knockout/knockdown cell line or by peptide competition. - Optimize antibody concentrations.[8][11] |
| Decreased expression of target protein (when expecting no change) | - Off-target inhibition of a kinase or transcription factor upstream of your protein. - this compound-induced apoptosis leading to general protein degradation. | - Perform a dose-response and time-course experiment to determine the optimal this compound concentration and treatment duration. - Assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) to correlate protein loss with cell death. - Check for apoptosis markers like cleaved caspase-3 or PARP. | - Ensure complete protein transfer by staining the membrane with Ponceau S.[10] - Check for protein degradation in your lysate by running a fresh vs. older sample.[9] |
| Appearance of a higher molecular weight band | Increased post-translational modifications (e.g., ubiquitination, phosphorylation) due to cellular stress. | - Treat your lysate with a phosphatase or deubiquitinase to see if the higher molecular weight band disappears. - Use PTM-specific antibodies to confirm the modification. | - Ensure complete reduction and denaturation of your samples by adding fresh reducing agent (DTT or β-mercaptoethanol) and boiling.[8] |
| Appearance of a lower molecular weight band | Cleavage of the target protein by caspases or other proteases activated during apoptosis. | - Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if the lower band is diminished.[12] | - Add a protease inhibitor cocktail to your lysis buffer.[9][10] - Use fresh samples to minimize degradation.[9] |
| No signal for the target protein | - The protein may be expressed at very low levels, and this compound treatment further reduces it. - The epitope for the antibody may be masked by a PTM. | - Increase the amount of protein loaded onto the gel.[9] - Use a more sensitive ECL substrate.[13] | - Confirm antibody activity with a positive control lysate.[14] - Ensure the primary and secondary antibodies are compatible.[14] |
Experimental Protocols
Western Blotting Protocol
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Known signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected Western blot results.
Caption: this compound-induced oxidative stress pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
Chaetocin-Induced Oxidative Stress: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for Chaetocin-induced oxidative stress in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
This compound is a fungal mycotoxin that belongs to the thiodiketopiperazine class of natural products.[1] It exhibits a range of biological activities, including potent anticancer effects against various tumor types.[1][2][3][4] A primary mechanism of this compound's cytotoxicity is the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS).[5][6][7] This occurs, in part, through its activity as a competitive inhibitor of thioredoxin reductase, a key enzyme in cellular antioxidant defense.[8] The intact disulfide bonds of the this compound molecule are crucial for its intracellular accumulation and subsequent cytotoxic effects.[5]
Q2: How can I control for this compound-induced oxidative stress in my experiments?
The most common and effective method to control for this compound-induced oxidative stress is the co-treatment of cells with an antioxidant. N-acetylcysteine (NAC) is a widely used ROS scavenger that has been shown to effectively attenuate or abrogate the oxidative stress and subsequent apoptosis induced by this compound.[3][5][6][8] Pre-treatment with NAC before this compound exposure is a standard protocol to demonstrate that the observed cellular effects are indeed mediated by ROS.[6]
Q3: What are the expected outcomes of using an antioxidant control like NAC?
When using NAC as a control, researchers can expect to see a significant reduction in this compound-induced effects. These can include:
-
Attenuation of apoptosis and increased cell viability.[3][6][8]
-
Reversal of changes in the expression of proteins involved in apoptosis and oxidative stress signaling pathways.[3]
Q4: Besides oxidative stress, what other signaling pathways are affected by this compound?
This compound has been shown to modulate several key signaling pathways, often as a consequence of ROS production. These include:
-
Intrinsic Mitochondrial Pathway: this compound can lead to a loss of mitochondrial membrane potential and the release of cytochrome c, triggering caspase-dependent apoptosis.[4][6]
-
Hippo Pathway: ROS generated by this compound can activate the Hippo signaling pathway, leading to the phosphorylation of key effector proteins and reduced nuclear translocation of YAP.[3]
-
JAK2/STAT3 Pathway: this compound has been observed to inhibit the JAK2/STAT3 signaling pathway in neuroblastoma cells.[2]
-
Wnt/β-Catenin Pathway: In mesenchymal stem cells, this compound can enhance osteogenic differentiation by modulating the Wnt/β-catenin signaling pathway.[9]
-
ATM-YAP1 Axis and JNK Pathway: In glioma cells, this compound-induced ROS can activate ATM and JNK, leading to apoptosis.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in control (vehicle-treated) group | Vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is non-toxic to your specific cell line (typically ≤ 0.1%). |
| Inconsistent results with this compound treatment | This compound instability or improper storage. | Prepare fresh this compound solutions for each experiment from a frozen stock. Store stock solutions at -20°C or lower.[12] |
| N-acetylcysteine (NAC) pre-treatment does not rescue cells from this compound-induced death | NAC concentration is too low or incubation time is too short. | Optimize the NAC concentration and pre-incubation time for your cell line. Refer to the quantitative data table below for reported effective concentrations. |
| The observed cell death is independent of ROS. | While unlikely given the known mechanism, consider investigating alternative cell death pathways. Note that in some cancer types, this compound's effects have been reported as non-ROS-mediated.[13] | |
| Difficulty in detecting ROS production | The ROS detection probe is not suitable for the cell type or experimental conditions. | Different probes detect different ROS species. For example, DCFH-DA is commonly used, but hydroethidium can be used for superoxide detection in specific cell lines like myeloma cells.[5] |
| The timing of ROS measurement is not optimal. | Perform a time-course experiment to determine the peak of ROS production after this compound treatment. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound and N-acetylcysteine (NAC) used in various studies to investigate and control for oxidative stress.
| Cell Line | This compound Concentration | NAC Concentration | Outcome | Reference |
| A549 (Lung Carcinoma) | 400 nM | 10 mM | NAC attenuated this compound-induced oxidative species and cytotoxicity. | [5] |
| SK-Mel-28 & A375 (Melanoma) | 5 and 10 µM | 4 mM | NAC pre-treatment significantly decreased ROS levels and attenuated this compound-induced apoptosis. | [6] |
| TE-1 & KYSE150 (Esophageal Squamous Cell Carcinoma) | 0.4 and 0.8 µM | Not specified, but referred to as a "ROS scavenger" | NAC almost completely eliminated this compound-induced apoptosis. | [3] |
| A172, T98G & U87MG (Glioma) | 1 µM | Not specified, but referred to as "ROS inhibitor NAc" | NAc abrogated the increased ROS production and rescued cells from this compound-induced apoptosis. | [8][10] |
Key Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Seed cells in a suitable format (e.g., 6-well plates or 96-well plates).
-
Treat cells with this compound at the desired concentrations and for the desired time periods. Include a positive control (e.g., H₂O₂) and an NAC co-treatment group.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a diluted DCFH-DA solution (typically 1:1000) for a specified time (e.g., 1 hour) at 37°C in the dark.[14]
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Quantify the fluorescence to determine the relative levels of intracellular ROS.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Methodology:
-
Treat cells with this compound with or without NAC pre-treatment for the desired duration.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for a specified time (e.g., 15 minutes).
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Experimental Workflow for Investigating this compound-Induced Oxidative Stress
Caption: A typical workflow for studying this compound's effects and controls.
Signaling Pathway of this compound-Induced, ROS-Mediated Apoptosis
Caption: Key pathways in this compound-induced apoptosis via ROS.
References
- 1. This compound: A review of its anticancer potentials and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Promotes Osteogenic Differentiation via Modulating Wnt/Beta-Catenin Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced ROS-mediated apoptosis involves ATM–YAP1 axis and JNK-dependent inhibition of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Chaetocin Resistance in Long-term Cell Culture
Welcome to the technical support center for Chaetocin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance to this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal mycotoxin that exhibits potent anticancer activity. Its primary mechanisms of action are twofold:
-
Inhibition of Histone Methyltransferases (HMTs): this compound is known to inhibit lysine-specific HMTs, particularly SU(VAR)3-9, G9a, and DIM5.[1][2] This leads to alterations in histone methylation patterns, affecting chromatin structure and gene expression.
-
Induction of Oxidative Stress: this compound is a competitive inhibitor of thioredoxin reductase-1 (TrxR1).[1] Inhibition of TrxR1 disrupts the thioredoxin system, a key cellular antioxidant pathway, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[1][3]
Q2: Which signaling pathways are known to be affected by this compound?
This compound has been shown to modulate several key signaling pathways in cancer cells, including:
-
HIF-1α-mediated hypoxic responses[4]
-
JAK2/STAT3 signaling pathway
-
Hippo pathway[5]
-
Wnt/β-catenin signaling[6]
Q3: What are the potential mechanisms of acquired resistance to this compound in long-term cell culture?
While direct studies on acquired resistance to this compound are limited, based on its mechanisms of action, potential resistance pathways include:
-
Upregulation of Drug Efflux Pumps: Although P-glycoprotein overexpression has been shown to confer only modest resistance, it cannot be entirely ruled out.
-
Alterations in Histone Methylation Machinery: Changes in the expression or activity of other HMTs or histone demethylases could compensate for this compound's inhibitory effects.
-
Enhanced Antioxidant Capacity: Cells may adapt to long-term oxidative stress by upregulating alternative antioxidant pathways to counteract the effects of TrxR1 inhibition.
-
Activation of Compensatory Signaling Pathways: Long-term treatment with this compound may lead to the activation of pro-survival signaling pathways that bypass its cytotoxic effects. For instance, adaptive upregulation of the dopamine receptor D2 (DRD2) signaling pathway has been observed as a potential compensatory mechanism.[7][8]
-
Feedback Loops in Epigenetic Regulation: Epigenetic modifications can be maintained through complex feedback loops.[9][10][11][12] Cells might establish new stable epigenetic states that are less sensitive to this compound's effects.
Q4: How can I develop a this compound-resistant cell line for my studies?
Developing a drug-resistant cell line typically involves continuous or intermittent exposure of a parental cell line to gradually increasing concentrations of the drug over a prolonged period (typically 6-12 months).[13][14][15][16][17] A general protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly concerning the development of resistance.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound over time (Increased IC50) | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve (e.g., MTT assay) to quantify the change in IC50 compared to the parental cell line. 2. Investigate Mechanisms: Analyze potential resistance mechanisms (see FAQ Q3). This could involve Western blotting for drug efflux pumps, antioxidant enzymes, or components of compensatory signaling pathways. 3. Combination Therapy: Consider combining this compound with inhibitors of potential compensatory pathways (e.g., a DRD2 antagonist like ONC201).[7] |
| High variability in experimental results | Inconsistent cell culture practice or reagent quality. | 1. Cell Line Authenticity: Regularly check for mycoplasma contamination and authenticate your cell line using STR profiling. 2. Low Passage Number: Use cells from a low-passage frozen stock to minimize genetic drift.[18] 3. Reagent Stability: Prepare fresh this compound solutions for each experiment and store them properly, protected from light.[2] |
| Unexpected cell death at low this compound concentrations | Off-target effects or cellular stress. | 1. Optimize Seeding Density: Ensure optimal and consistent cell seeding density for your assays.[19] 2. Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for solvent effects. |
| No induction of apoptosis despite decreased cell viability | Cell death may be occurring through a different mechanism (e.g., necrosis or autophagy). | 1. Assess Different Cell Death Markers: Use assays for necrosis (e.g., LDH assay) or autophagy (e.g., LC3B Western blot). 2. Time-Course Experiment: Perform a time-course experiment to capture the peak of apoptosis, as it can be transient. |
Quantitative Data Summary
| Parameter | This compound Concentration | Cell Line | Effect | Reference |
| IC50 (Growth Inhibition) | 2-10 nM | Broad range of cancer cell lines | Potent inhibition of proliferation | [4] |
| IC50 (HMT Inhibition) | 0.8 µM (dSU(VAR)3-9), 2.5 µM (G9a), 3 µM (DIM5) | N/A (in vitro enzyme assay) | Inhibition of histone methyltransferase activity | [2][4] |
| IC50 (Cell Death) | ~25 nM | KAS-6 and OCI-MY5 myeloma cells | Induction of cell death | |
| IC50 (Cell Death) | 120 nM (AGS), 400 nM (HGC-27), 820 nM (NCI-N87) | Gastric cancer cell lines | Induction of cell death |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Parental and potentially resistant cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[2][5][15][18]
Western Blotting for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins, such as those involved in drug resistance.
Materials:
-
Parental and resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against P-gp, TrxR1, DRD2, or loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[20][21][22]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Parental and resistant cell lines, treated with this compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Collect both adherent and floating cells after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[1][4][6][18][23]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Measurement of Intracellular ROS (DCFH-DA Staining)
This protocol measures the levels of intracellular reactive oxygen species.
Materials:
-
Parental and resistant cell lines
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for the specified time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Immediately analyze the fluorescence intensity by flow cytometry (excitation ~488 nm, emission ~525 nm) or a fluorescence plate reader.[7][24][25][26][27]
Protocol for Developing a this compound-Resistant Cell Line
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
-
Cell culture flasks/plates
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using an MTT assay.
-
Initial Exposure: Treat the parental cells with a low concentration of this compound (e.g., IC20 or IC50).
-
Recovery and Expansion: After a set exposure time (e.g., 48-72 hours), replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and proliferate.
-
Gradual Dose Escalation: Once the cells have reached ~80% confluency, passage them and re-expose them to a slightly higher concentration of this compound (e.g., 1.5-2 fold increase).
-
Repeat Cycles: Repeat this cycle of treatment, recovery, and dose escalation for several months.
-
Monitor Resistance: Periodically (e.g., every 5-10 passages), perform an MTT assay to determine the IC50 and quantify the level of resistance.
-
Establish a Stable Resistant Line: Once a desired level of resistance is achieved and maintained for several passages in the presence of the drug, the resistant cell line is considered established. It's advisable to freeze down stocks at different stages.[13][14][16][17][28]
Visualizations
References
- 1. bio-techne.com [bio-techne.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of thioredoxin 1 leads to apoptosis in drug-resistant multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 8. This compound-mediated SUV39H1 inhibition targets stemness and oncogenic networks of diffuse midline gliomas and synergizes with ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The epigenetic circle: feedback loops in the maintenance of cellular memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The epigenetic feedback loop between DNA methylation and microRNAs in fibrotic disease with an emphasis on DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigenetic Feedback Regulation Accelerates Adaptation and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetics - Wikipedia [en.wikipedia.org]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Frontiers | The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance [frontiersin.org]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. addgene.org [addgene.org]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 24. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 25. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 27. benchchem.com [benchchem.com]
- 28. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Chaetocin powder
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Chaetocin powder. It includes detailed troubleshooting guides, frequently asked questions, and experimental protocols to ensure safe and effective use in a laboratory setting.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and experimental use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound Powder | This compound has poor water solubility. | Use an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is recommended, with a solubility of approximately 25 mg/mL.[1][2] For cell-based assays, create a stock solution in DMSO and then dilute it into the aqueous cell culture medium. To prevent precipitation, ensure the final DMSO concentration in the medium is low, typically below 0.5%.[3] |
| Precipitation Observed Upon Dilution of DMSO Stock | The aqueous buffer or medium cannot maintain the solubility of this compound at the desired concentration. | - Decrease the final concentration: Lower the working concentration of this compound in your experiment.[3]- Increase co-solvent concentration: If your experimental design permits, slightly increase the final percentage of DMSO. Be mindful of potential solvent toxicity to cells.[3]- Use fresh solutions: It is recommended to prepare aqueous solutions fresh for each experiment to avoid degradation and precipitation over time.[3] |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage.- Inaccurate concentration of stock solution.- Variability in cell density at the time of treatment. | - Proper Storage: Store this compound powder at -20°C for long-term stability.[4][5][6] Stock solutions in DMSO should also be stored at -20°C and are generally stable for up to three months.[3] Avoid repeated freeze-thaw cycles.- Accurate Pipetting: Use calibrated pipettes to ensure the correct concentration of your stock and working solutions.- Consistent Cell Seeding: The toxicity of this compound can be dependent on the initial cell density.[6] Ensure consistent cell seeding across experiments. |
| Low Cell Viability in Control Group (Vehicle Control) | The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular toxicity. | The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[3] |
Frequently Asked Questions (FAQs)
Handling and Storage
-
What personal protective equipment (PPE) should be worn when handling this compound powder?
-
What are the recommended storage conditions for this compound powder?
-
How should I prepare a stock solution of this compound?
-
A stock solution can be prepared by dissolving this compound powder in an organic solvent such as DMSO.[2] The solubility in DMSO is approximately 25 mg/mL.[1][2] For hygroscopic DMSO, it is advisable to use a newly opened bottle to ensure optimal solubility.[6] Gentle warming in a water bath (37°C to 50°C) can aid dissolution.[3]
-
-
How stable is this compound in a DMSO stock solution?
Safety and Disposal
-
What should I do in case of accidental skin or eye contact with this compound?
-
For skin contact, wash the affected area thoroughly with plenty of water.[4] Remove any contaminated clothing.[4] For eye contact, flush the eyes immediately with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek medical attention if irritation persists.[7]
-
-
What are the first aid measures for inhalation or ingestion?
-
How should I dispose of this compound waste?
Quantitative Data Summary
Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [1][2] |
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years | [2] |
| In DMSO | -20°C | 1 year | [6] |
| In DMSO | -80°C | 2 years | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells (e.g., TE-1, KYSE150) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.8 µM) for 24 hours.[8]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Establish tumor xenografts by subcutaneously injecting cancer cells (e.g., RPMI 8226) into the flank of immunodeficient mice (e.g., SCID mice).[9]
-
Once tumors are established, randomize the mice into control and treatment groups.
-
Administer this compound via intraperitoneal injection at a specified dose and schedule (e.g., 0.25 mg/kg twice weekly).[9] The vehicle control group should receive injections of the solvent (e.g., DMSO).[8]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.[8]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: this compound-induced ROS-mediated apoptosis pathway.
Caption: A typical in vitro experimental workflow for this compound.
Caption: Logical flow for handling and storing this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Chaetocin's Inhibition of Histone Methyltransferase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chaetocin, a fungal metabolite, has garnered significant attention as an inhibitor of histone methyltransferases (HMTs), key enzymes in epigenetic regulation. Its utility in research and potential as a therapeutic agent, however, are subjects of ongoing discussion regarding its precise mechanism of action and specificity. This guide provides an objective comparison of this compound with other HMT inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and application of this compound.
Executive Summary
This compound is widely cited as an inhibitor of the SUV39H1 and G9a histone methyltransferases, which are responsible for the methylation of histone H3 at lysine 9 (H3K9). This inhibitory activity has been demonstrated in various biochemical and cellular assays. However, evidence suggests that this compound's mechanism may involve a reactive epidithiodiketopiperazine (ETP) disulfide bridge, which can lead to non-specific, covalent modification of enzymes. Furthermore, recent studies have revealed an alternative mechanism wherein this compound disrupts the protein-protein interaction between SUV39H1 and Heterochromatin Protein 1 (HP1), independent of its direct enzymatic inhibition. This guide will delve into the data supporting these claims and compare this compound's performance with other well-characterized HMT inhibitors.
Comparative Performance of Histone Methyltransferase Inhibitors
The inhibitory potency of this compound and its alternatives is a critical factor for its application. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against various HMTs. It is important to note that IC50 values can vary depending on the assay conditions, substrate, and enzyme source.
| Inhibitor | Target HMT | IC50 (µM) | Assay Type | Reference |
| This compound | dSU(VAR)3-9 | 0.8 | Radioactive Methyltransferase Assay | [1][2] |
| mG9a | 2.5 | Radioactive Methyltransferase Assay | [1][2][3] | |
| DIM5 | 3 | Radioactive Methyltransferase Assay | [2][3] | |
| SUV39H1 | 0.8 | Radioactive Methyltransferase Assay | [3][4] | |
| Tazemetostat | EZH2 (wild-type) | 0.002-0.011 | Biochemical Assay | [5] |
| EZH2 (mutant) | 0.0005-0.004 | Biochemical Assay | [5] | |
| UNC0638 | G9a | <0.015 | Biochemical Assay | [6] |
| GLP | <0.019 | Biochemical Assay | [6] |
Mechanism of Action: Beyond Direct Enzymatic Inhibition
While initially characterized as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of HMTs, the activity of this compound is more complex.
Covalent Inhibition: The presence of a disulfide bridge in this compound's structure suggests a potential for covalent modification of its target enzymes. This irreversible interaction could contribute to its potent but potentially non-specific inhibitory effects.[7][8][9][10][11]
Disruption of Protein-Protein Interactions: A significant finding is this compound's ability to interfere with the interaction between the chromodomain of SUV39H1 and the chromoshadow domain of HP1.[12] This interaction is crucial for the recruitment of SUV39H1 to heterochromatin and the subsequent propagation of H3K9 methylation. By disrupting this complex, this compound can reduce H3K9 methylation levels through a mechanism that is independent of direct enzymatic inhibition.
Experimental Protocols
To facilitate the validation of this compound's activity and the comparison with other inhibitors, detailed protocols for key experiments are provided below.
In Vitro Histone Methyltransferase (HMT) Activity Assay (Radioactive)
This biochemical assay directly measures the enzymatic activity of HMTs by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate.
Materials:
-
Purified recombinant HMT (e.g., SUV39H1, G9a)
-
Histone substrate (e.g., recombinant histone H3, H3 peptides)
-
³H-SAM
-
HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl2)
-
Inhibitor (this compound or alternative) dissolved in DMSO
-
Scintillation cocktail and counter
-
P81 phosphocellulose paper
Procedure:
-
Prepare HMT reaction mixtures containing HMT reaction buffer, histone substrate, and the desired concentration of the inhibitor (or DMSO as a vehicle control).
-
Pre-incubate the reaction mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with a wash buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated ³H-SAM.
-
Allow the paper to dry completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[13][14][15][16]
Western Blot Analysis of Histone Methylation
This cell-based assay is used to assess the global changes in histone methylation levels within cells upon treatment with an HMT inhibitor.
Materials:
-
Cell culture reagents
-
HMT inhibitor (this compound or alternative)
-
Histone extraction buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for histone modifications (e.g., anti-H3K9me3, anti-H3K9me2) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the HMT inhibitor or vehicle control for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and perform histone extraction using a suitable protocol (e.g., acid extraction).[17]
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE. Due to their small size, higher percentage acrylamide gels (e.g., 15-18%) are recommended.[18][19][20]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the levels of the specific histone modification to the total histone H3 levels.[17]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell culture reagents
-
HMT inhibitor (this compound or alternative)
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents (as described above)
-
Primary antibody against the target HMT (e.g., anti-SUV39H1)
Procedure:
-
Treat cultured cells with the inhibitor or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by Western blot using an antibody against the target HMT.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[21][22][23][24][25]
Visualizing the Molecular Interactions
To better understand the mechanisms of action discussed, the following diagrams illustrate the relevant pathways and experimental workflows.
Caption: Dual inhibitory mechanism of this compound on the SUV39H1-HP1 pathway.
Caption: Workflow for the biochemical and cellular validation of HMT inhibitors.
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound | Histone methyltransferase inhibitor | Hello Bio [hellobio.com]
- 5. benchchem.com [benchchem.com]
- 6. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. youtube.com [youtube.com]
- 10. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 20. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Comparative Guide to Histone Methyltransferase Inhibitors: Chaetocin vs. BIX01294
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent histone methyltransferase (HMT) inhibitors: Chaetocin and BIX01294. The information presented is collated from various experimental studies to aid researchers in selecting the appropriate inhibitor for their specific needs.
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular identity. The enzymes responsible for this modification, histone methyltransferases (HMTs), have emerged as significant targets for therapeutic intervention in various diseases, including cancer. This compound and BIX01294 are two widely studied small molecule inhibitors that target different classes of HMTs. This guide will delve into their mechanisms of action, target specificity, and efficacy, supported by experimental data.
Mechanism of Action and Target Specificity
This compound is a fungal mycotoxin that functions as a broad-spectrum inhibitor of lysine-specific histone methyltransferases.[1] Its primary targets are the SUV39H1 and G9a enzymes, which are responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2 and H3K9me3), respectively.[1][2] this compound is also known to inhibit other HMTs, such as DIM5.[3] Notably, this compound has off-target effects, including the inhibition of thioredoxin reductase-1 (TrxR1), which can induce oxidative stress in cells.[4] This broad activity profile can be advantageous for inducing widespread changes in histone methylation but may also lead to off-target cellular effects.
BIX01294 , in contrast, is a highly selective inhibitor of the G9a histone methyltransferase and the closely related G9a-like protein (GLP).[5] It acts as a competitive inhibitor of the histone substrate, binding to the peptide binding pocket of G9a and GLP.[1] This high degree of selectivity makes BIX01294 a valuable tool for specifically probing the functions of G9a and GLP in cellular processes, with a lower likelihood of confounding off-target effects compared to this compound.
Quantitative Comparison of Efficacy
The following table summarizes the inhibitory concentrations (IC50) of this compound and BIX01294 against their primary targets, as reported in various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound | SUV39H1 | 0.8 | [3] |
| G9a | 2.5 | [3] | |
| DIM5 | 3.0 | [3] | |
| BIX01294 | G9a | 1.7 - 2.7 | [2] |
| GLP | 0.7 - 0.9 | [2] |
Effects on Histone Methylation in Cellular Assays
The efficacy of HMT inhibitors is often assessed by their ability to reduce specific histone methylation marks within cells.
This compound has been shown to decrease the levels of both H3K9me2 and H3K9me3 in various cell lines.[1][2] Long-term treatment with this compound can lead to a significant reduction in these repressive marks.[1]
BIX01294 is highly effective at reducing global levels of H3K9me1 and H3K9me2. Due to its specificity for G9a and GLP, it has a more pronounced effect on these marks compared to H3K9me3.
The following table summarizes the observed effects of each inhibitor on histone H3 lysine 9 methylation states.
| Inhibitor | H3K9me1 | H3K9me2 | H3K9me3 | Reference |
| This compound | - | Reduced | Reduced | [1][2] |
| BIX01294 | Reduced | Reduced | Minimal to no effect |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol is a generalized method for assessing the inhibitory activity of compounds like this compound and BIX01294 against their target HMTs.
1. Reagents and Materials:
-
Recombinant HMT enzyme (e.g., G9a, SUV39H1)
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Inhibitor compounds (this compound, BIX01294) dissolved in DMSO
-
Scintillation cocktail
-
Filter paper plates
-
Microplate scintillation counter
2. Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, add the inhibitor dilutions, recombinant HMT enzyme, and histone H3 peptide substrate to the assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter paper plate to capture the methylated histone peptides.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the dried filter plate.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assay for Histone Methylation (Western Blotting)
This protocol describes how to assess the effect of HMT inhibitors on histone methylation levels in cultured cells.
1. Reagents and Materials:
-
Cell culture medium and supplements
-
Cultured cells of interest
-
This compound and BIX01294
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against specific histone modifications (e.g., anti-H3K9me2, anti-H3K9me3) and total histone H3 (for loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
2. Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or BIX01294 for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the relative levels of histone methylation.
Visualizations
Caption: Signaling pathways affected by this compound and BIX01294.
Caption: Experimental workflows for HMT inhibitor evaluation.
Conclusion
This compound and BIX01294 are both valuable tools for studying the roles of histone methylation in various biological processes. The choice between these two inhibitors will largely depend on the specific research question.
-
This compound is a potent, broad-spectrum HMT inhibitor suitable for studies aiming to induce significant and widespread changes in H3K9 methylation. However, researchers must consider its off-target effects on thioredoxin reductase and the potential for inducing oxidative stress.
Ultimately, a thorough understanding of the distinct properties of each inhibitor is crucial for the design and interpretation of experiments in the field of epigenetics and drug discovery.
References
- 1. The SUV39H1 inhibitor this compound induces differentiation and shows synergistic cytotoxicity with other epigenetic drugs in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Histone Methyltransferase, Histone Deacetylase, and β-Catenin Synergistically Enhance the Cardiac Potential of Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Synergy of Chaetocin and PARP Inhibitors: A Mechanistic Deep Dive for Future Cancer Therapy
A new frontier in oncology may lie in the synergistic combination of Chaetocin, a histone methyltransferase inhibitor, and PARP (Poly ADP-ribose polymerase) inhibitors, a cornerstone of targeted cancer therapy. While direct clinical data is not yet available, a compelling mechanistic rationale suggests that this combination could significantly enhance anti-cancer efficacy, particularly in tumors currently resistant to PARP inhibitor monotherapy.
This guide provides a comprehensive overview of the individual mechanisms of this compound and PARP inhibitors, explores the hypothesized synergistic interactions, and presents the preclinical evidence that supports this promising therapeutic strategy.
Understanding the Key Players
This compound: A Modulator of Chromatin and DNA Repair
This compound is a natural product known to inhibit histone methyltransferases, primarily SUV39H1 and G9a.[1] These enzymes are responsible for the methylation of histone H3 at lysine 9 (H3K9), a key epigenetic mark associated with transcriptional repression and the formation of condensed chromatin (heterochromatin). By inhibiting these enzymes, this compound can alter chromatin structure, leading to changes in gene expression.
Beyond its epigenetic role, emerging evidence indicates that this compound can also impact DNA damage repair pathways. Studies have shown that this compound can impair the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs).[2][3][4] 53BP1 is a critical protein in the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DSBs. By hindering 53BP1 function, this compound effectively weakens the NHEJ repair machinery.[4]
PARP Inhibitors: Exploiting Synthetic Lethality
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the Homologous Recombination (HR) DNA repair pathway, most notably those with BRCA1 or BRCA2 mutations.[5][6][7][8] The mechanism of action of PARP inhibitors is a prime example of synthetic lethality.
PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). PARP inhibitors not only block the catalytic activity of PARP but also trap the enzyme on the DNA at the site of the SSB.[5][6] During DNA replication, these trapped PARP-DNA complexes cause replication forks to stall and collapse, leading to the formation of more toxic DSBs.[9][10]
In cancer cells with a deficient HR pathway (e.g., BRCA-mutated), these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death.[11][12][13] However, in HR-proficient cancer cells, the DSBs generated by PARP inhibitors can be repaired, often through the NHEJ pathway, leading to resistance to PARP inhibitor monotherapy.
The Hypothesized Synergy: A Two-Pronged Attack on DNA Repair
The potential synergy between this compound and PARP inhibitors stems from their complementary effects on two critical DNA repair pathways. The central hypothesis is that by combining these two agents, a synthetic lethal state can be induced even in HR-proficient cancer cells.
Here's the proposed mechanism:
-
PARP inhibitors induce DSBs: Treatment with a PARP inhibitor leads to the accumulation of DSBs in cancer cells, regardless of their HR status.
-
HR-proficient cells rely on NHEJ: In cancer cells with a functional HR pathway, the primary mechanism to repair these PARP inhibitor-induced DSBs is NHEJ.
-
This compound cripples NHEJ: The addition of this compound inhibits the NHEJ pathway by impairing the function of key proteins like 53BP1.
-
Synthetic lethality is achieved: With both the HR pathway being bypassed (in the case of HR-proficient tumors) and the NHEJ pathway being inhibited by this compound, the cancer cells are left with no effective means to repair the DSBs. This accumulation of unrepaired DNA damage leads to cell death.
This proposed synergistic interaction is visually represented in the following diagram:
Preclinical Evidence and Experimental Data
While direct studies evaluating the synergistic effects of a this compound and PARP inhibitor combination on cancer cell viability or tumor growth are limited, a key study provides crucial mechanistic support. This research demonstrated that this compound treatment impairs the formation of 53BP1 foci at sites of DNA damage induced by the PARP inhibitor olaparib.[4] This finding directly links this compound to the disruption of the DNA damage response initiated by PARP inhibition.
The following table summarizes the key mechanistic effects of each agent that form the basis for the hypothesized synergy:
| Agent | Target | Key Effect on DNA Damage Response | Rationale for Synergy |
| This compound | SUV39H1/G9a | Impairs Non-Homologous End Joining (NHEJ) by inhibiting 53BP1 recruitment.[4] | Cripples a key repair pathway for PARP inhibitor-induced double-strand breaks. |
| PARP Inhibitors | PARP1/2 | Induce the formation of double-strand breaks (DSBs) through PARP trapping at single-strand breaks.[5][6] | Creates a dependency on DSB repair pathways like NHEJ, which is then targeted by this compound. |
Experimental Protocols
For researchers interested in exploring this synergistic combination, the following are generalized protocols for key experiments based on the cited literature.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose range of this compound, a PARP inhibitor (e.g., Olaparib, Talazoparib), and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Combination index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, a PARP inhibitor, or the combination for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and 53BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.
The experimental workflow for investigating this synergy can be visualized as follows:
Future Directions and Conclusion
The combination of this compound and PARP inhibitors represents a novel and mechanistically sound strategy to overcome resistance to PARP inhibitor monotherapy, particularly in HR-proficient tumors. The available preclinical data, though limited, provides a strong rationale for further investigation.
Future research should focus on:
-
In-depth in vitro studies: Comprehensive analysis of the synergistic effects on cell viability, apoptosis, and cell cycle progression across a panel of cancer cell lines with varying DNA repair capacities.
-
Elucidation of the molecular mechanism: Detailed investigation into the effects of the combination on the expression and recruitment of other DNA repair proteins in both the NHEJ and HR pathways.
-
In vivo validation: Preclinical studies using xenograft and patient-derived xenograft (PDX) models to assess the anti-tumor efficacy and safety of the combination in a more complex biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induced chromatin condensation: effect on DNA repair signaling and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Lysine Methyltransferase Inhibitors Impair H4K20me2 and 53BP1 Foci in Response to DNA Damage in Sarcomas, a Synthetic Lethality Strategy [frontiersin.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 8. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 12. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 13. oncodaily.com [oncodaily.com]
A Comparative Analysis of G9a Inhibitor Specificity: Chaetocin vs. UNC0638
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase G9a (also known as EHMT2) and its closely related homolog G9a-like protein (GLP, or EHMT1) are critical regulators of gene expression, primarily through the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Their roles in various diseases, including cancer, have made them attractive targets for therapeutic intervention. This guide provides an objective comparison of two prominent G9a inhibitors, Chaetocin and UNC0638, with a focus on their specificity, supported by experimental data and detailed methodologies.
Executive Summary
UNC0638 emerges as a highly potent and selective chemical probe for G9a and GLP, demonstrating significant advantages over the natural product this compound.[1][2][3] While both compounds inhibit G9a, this compound exhibits broad reactivity against multiple histone methyltransferases and other cellular targets, complicating its use as a specific tool for studying G9a function.[4][5][6] In contrast, UNC0638 has been extensively profiled and shows remarkable selectivity for G9a/GLP over a wide range of other epigenetic and non-epigenetic targets.[1][7] This superior specificity, coupled with high cellular potency and a favorable toxicity profile, establishes UNC0638 as the preferred tool for targeted G9a/GLP inhibition in cellular and biochemical studies.[1][3]
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and UNC0638 against various histone methyltransferases (HMTs) and other relevant targets. This data highlights the significant differences in their specificity profiles.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference(s) |
| SUV39H1 | 0.8 | [4][5][6][8] |
| G9a | 2.5 | [4][5][6] |
| DIM5 | 3.0 | [4][5] |
| SET7/9 | Some inhibition | [6] |
| EZH2 | Some inhibition | [6] |
| Thioredoxin Reductase (TrxR) | Active Inhibitor |
Table 2: Inhibitory Activity and Selectivity of UNC0638
| Target | IC50 (nM) | Selectivity vs. G9a | Reference(s) |
| G9a | <15 | - | [1][2][3][9] |
| GLP | 19 | ~1.3-fold | [1][2][3][9] |
| SUV39H1 | >10,000 | >667-fold | [1] |
| SUV39H2 | >10,000 | >667-fold | [1] |
| SETD7 | >10,000 | >667-fold | [1] |
| MLL | >10,000 | >667-fold | [1] |
| SMYD3 | >10,000 | >667-fold | [1] |
| EZH2 | >10,000 | >667-fold | [1] |
| DOT1L | >10,000 | >667-fold | [1] |
| SETD8 | >10,000 | >667-fold | [1] |
| PRMT1 | >10,000 | >667-fold | [1] |
| PRMT3 | >10,000 | >667-fold | [1] |
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize the context of their target and the methods used for their evaluation.
Caption: G9a/GLP signaling pathway and points of inhibition by UNC0638 and this compound.
Caption: A logical workflow for comparing the specificity of G9a inhibitors.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a panel of histone methyltransferases.
Objective: To determine the IC50 values of this compound and UNC0638 against G9a and other methyltransferases.
Materials:
-
Recombinant human HMTs (G9a, GLP, SUV39H1, etc.)
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Inhibitors (this compound, UNC0638) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and UNC0638 in assay buffer.
-
In a reaction plate, combine the HMT enzyme, histone H3 peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the dried filter paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In-Cell Western (ICW) Assay for H3K9me2 Levels
This cellular assay quantifies the levels of H3K9me2, a direct downstream marker of G9a/GLP activity, within cells treated with inhibitors.
Objective: To assess the cellular potency of this compound and UNC0638 in reducing H3K9me2 levels.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
96-well microplates
-
Inhibitors (this compound, UNC0638)
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against H3K9me2
-
Normalization antibody (e.g., anti-tubulin or a DNA stain like DRAQ5)
-
Infrared dye-conjugated secondary antibodies
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of this compound or UNC0638 for a specified duration (e.g., 48 hours).
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against H3K9me2 and the normalization control.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Wash the cells to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the H3K9me2 signal and the normalization control.
-
Normalize the H3K9me2 signal to the normalization control to account for variations in cell number.
-
Calculate the cellular IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the H3K9me2 signal.
Discussion of Specificity
UNC0638: The data overwhelmingly supports UNC0638 as a highly specific inhibitor of G9a and its homolog GLP.[1] Extensive screening against a broad panel of other histone methyltransferases, including those targeting the same H3K9 residue (SUV39H1/H2), revealed minimal to no off-target activity at concentrations where G9a is potently inhibited.[1][7] The mechanism of action for UNC0638 is competitive with the peptide substrate, further indicating a targeted interaction within the G9a/GLP active site.[1] Its high "toxicity/function ratio" signifies a large window between the concentrations required for on-target cellular activity and those causing general cytotoxicity, a desirable feature for a chemical probe.[1]
This compound: In stark contrast, this compound is a non-selective inhibitor.[4] While it does inhibit G9a, it is more potent against SUV39H1 and also inhibits other methyltransferases like DIM5.[4][5][6] This lack of specificity makes it challenging to attribute any observed biological effects solely to the inhibition of G9a. Furthermore, this compound's mechanism is complex and may involve covalent modification, and it is also a known inhibitor of thioredoxin reductase, leading to the induction of oxidative stress. These off-target activities can confound experimental results and lead to misinterpretation of G9a's biological roles.
Conclusion
For researchers aiming to specifically investigate the biological functions of G9a and GLP, UNC0638 is the demonstrably superior choice over this compound. Its high potency, exquisite selectivity, and well-characterized cellular activity provide a reliable tool for dissecting the roles of these methyltransferases in health and disease. While this compound may have utility in studies where broad-spectrum methyltransferase inhibition is desired, its non-specific nature and off-target effects render it unsuitable for studies requiring precise targeting of G9a. The use of well-validated and specific chemical probes like UNC0638 is paramount for generating reproducible and interpretable data in the field of epigenetics research.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. stemcell.com [stemcell.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Histone methyltransferase inhibitor | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling Chaetocin's Potential Against Multi-Drug Resistant Cancers: A Comparative Guide
For Immediate Release: A Deep Dive into the Cross-Resistance Profile of Chaetocin
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the efficacy of this compound, a natural fungal metabolite, in overcoming multi-drug resistance (MDR) in cancer cells. This guide synthesizes available experimental data to objectively evaluate this compound's performance against various drug-resistant cancer cell lines, providing valuable insights for future oncological research.
A key challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of cancer cells. This guide explores the potential of this compound to circumvent these resistance mechanisms, highlighting its activity in cancer cells resistant to conventional chemotherapeutics like cisplatin and doxorubicin.
Comparative Efficacy of this compound in Drug-Sensitive and -Resistant Cancer Cell Lines
A critical aspect of evaluating a novel anti-cancer agent is its ability to maintain efficacy against cells that have developed resistance to standard treatments. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, including those resistant to common chemotherapeutic drugs.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Parental (Cisplatin-Sensitive) | 0.38 ± 0.03 | [1] |
| A549/DDP | Non-Small Cell Lung Cancer | Cisplatin-Resistant | 0.19 ± 0.01 | [1] |
| H460 | Non-Small Cell Lung Cancer | Parental (Cisplatin-Sensitive) | Not Reported | [1] |
| H460/DDP | Non-Small Cell Lung Cancer | Cisplatin-Resistant | Lower than parental | [1] |
| AGS | Gastric Cancer | - | 0.120 | [2] |
| HGC-27 | Gastric Cancer | - | 0.400 | [2] |
| NCI-N87 | Gastric Cancer | - | 0.820 | [2] |
| Myeloma Cell Lines | Multiple Myeloma | Doxorubicin-Resistant | Largely non-cross-resistant | [3] |
Note: The data for doxorubicin-resistant myeloma cell lines is qualitative, indicating a lack of significant cross-resistance without providing specific IC50 values.
The data compellingly demonstrates that this compound is not only effective against sensitive cancer cells but, in the case of cisplatin-resistant non-small cell lung cancer, exhibits even greater potency in the resistant subline compared to its parental counterpart.[1] This suggests that the mechanism of action of this compound may be distinct from that of cisplatin and could potentially exploit vulnerabilities present in drug-resistant cells. Furthermore, the observation that doxorubicin-resistant myeloma cells are largely non-cross-resistant to this compound suggests its potential efficacy in cancers where resistance is driven by mechanisms other than those overcome by this compound in cisplatin-resistant models.[3]
Unraveling the Mechanism: Signaling Pathways and Molecular Targets
Current research points to several key mechanisms through which this compound exerts its anti-cancer effects, particularly in the context of drug resistance.
Inhibition of Transketolase and Downregulation of the PI3K/Akt Pathway: In cisplatin-resistant non-small cell lung cancer cells, this compound has been shown to inhibit the enzyme transketolase (TKT).[1] TKT is a key enzyme in the pentose phosphate pathway, and its inhibition disrupts cellular metabolism. Notably, TKT expression is higher in cisplatin-resistant cells, potentially explaining their increased vulnerability to this compound.[1] The inhibition of TKT by this compound leads to the downregulation of the PI3K/Akt signaling pathway, a crucial pathway involved in cell survival, proliferation, and drug resistance.[1]
Induction of Apoptosis and Autophagy: Across various cancer types, this compound is a potent inducer of apoptosis (programmed cell death).[2][4][5] It has also been observed to induce autophagy.[5] Interestingly, in some contexts, the inhibition of autophagy can enhance the apoptotic effects of this compound, suggesting a complex interplay between these two cellular processes.[2]
SUV39H1 Inhibition: this compound is also known as an inhibitor of the histone methyltransferase SUV39H1.[6] This epigenetic modification plays a role in gene expression and chromatin structure, and its inhibition may contribute to the anti-cancer effects of this compound.
The following diagram illustrates the proposed mechanism of this compound in cisplatin-resistant non-small cell lung cancer cells.
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound and/or other chemotherapeutic agents for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer cell membrane.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
The following diagram outlines the workflow for assessing cross-resistance.
Western Blotting
Western blotting is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, TKT, cleaved PARP, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions
While the current data is promising, further research is needed to fully elucidate the cross-resistance profile of this compound. Specifically, studies should focus on:
-
Expanding the panel of MDR cell lines tested to include those resistant to a wider range of chemotherapeutic agents, such as paclitaxel and other topoisomerase inhibitors.
-
Investigating the direct interaction of this compound with major ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP) to determine if it is a substrate or inhibitor of these pumps.
-
Further exploring the role of the TKT/PI3K/Akt pathway and other signaling cascades in this compound's activity across different MDR models.
References
- 1. ROS-mediated inactivation of the PI3K/AKT pathway is involved in the antigastric cancer effects of thioredoxin reductase-1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate recognition and transport by multidrug resistance protein 1 (ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Targets of Chaetocin: A Comparative Guide to RNA-Seq and Alternative Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the downstream targets of Chaetocin, with a primary focus on RNA sequencing (RNA-seq). Experimental data and detailed protocols are presented to support the objective comparison of available techniques.
This compound, a mycotoxin derived from Chaetomium species, is a known inhibitor of histone methyltransferases, primarily targeting SUV39H1 and G9a. Its activity induces significant changes in gene expression, impacting various signaling pathways and cellular processes, making it a compound of interest for therapeutic development, particularly in oncology. Validating the downstream targets of this compound is crucial for understanding its mechanism of action and identifying potential biomarkers. This guide explores the use of RNA-seq as a primary tool for this purpose and compares it with other validation methods.
Comparing Target Validation Methodologies
The selection of a target validation method depends on the specific research question, available resources, and the desired depth of information. While RNA-seq provides a global view of transcriptional changes, other methods offer complementary insights into protein expression, chromatin binding, and specific gene-level effects.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| RNA-Sequencing (RNA-Seq) | High-throughput sequencing of the transcriptome to quantify gene expression levels. | Unbiased, genome-wide analysis of transcriptional changes. High sensitivity and dynamic range. Can identify novel transcripts and alternative splicing events. | Provides indirect evidence of protein-level changes. Requires bioinformatics expertise for data analysis. Can be relatively expensive. | High |
| Quantitative PCR (qPCR) | Amplification and quantification of specific DNA sequences in real-time. | Highly sensitive and specific for validating a small number of target genes. Relatively inexpensive and fast. | Low throughput. Requires prior knowledge of the target genes. | Low to Medium |
| Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) | Identifies the binding sites of DNA-associated proteins, including modified histones. | Directly assesses the epigenetic modifications induced by this compound (e.g., changes in H3K9me3). Genome-wide and unbiased. | Technically challenging. Requires specific and high-quality antibodies. Does not directly measure changes in gene expression. | High |
| Proteomics (e.g., Mass Spectrometry) | Large-scale study of proteins, including their expression levels, modifications, and interactions. | Directly measures changes in protein expression, providing a more direct link to cellular function. Can identify post-translational modifications. | Lower throughput and dynamic range compared to RNA-seq. Can be complex and expensive. | Medium to High |
| Western Blotting | Uses antibodies to detect specific proteins in a sample. | Validates changes in protein expression for a small number of targets. Relatively simple and inexpensive. | Low throughput. Semi-quantitative. Requires specific antibodies. | Low |
RNA-Seq Workflow for this compound Target Validation
This section outlines a generalized experimental workflow for identifying and validating the downstream targets of this compound using RNA-seq.
Figure 1: A generalized workflow for validating this compound's downstream targets using RNA-seq.
Detailed Experimental Protocol: RNA-Seq of this compound-Treated Cells
This protocol provides a step-by-step guide for performing RNA-seq on cells treated with this compound. It is a generalized protocol and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., a cancer cell line known to be sensitive to this compound) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with a predetermined concentration of this compound (e.g., based on IC50 values) or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24, 48 hours).
-
Include at least three biological replicates for each treatment group.
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Perform an on-column DNase treatment to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
3. RNA-Seq Library Preparation:
-
Start with 1 µg of total RNA per sample.
-
Deplete ribosomal RNA (rRNA) using a kit such as the Ribo-Zero rRNA Removal Kit (Illumina).
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Purify the library and assess its quality and quantity.
4. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired sequencing depth (e.g., 20-30 million reads per sample for differential gene expression analysis).
5. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon this compound treatment.
-
Pathway Enrichment Analysis: Use tools like GSEA or DAVID to identify the biological pathways that are significantly affected by the differentially expressed genes.
Key Signaling Pathways Modulated by this compound
RNA-seq studies have revealed that this compound impacts several critical signaling pathways involved in cell growth, proliferation, and differentiation.
Wnt/β-catenin Signaling Pathway
This compound has been shown to modulate the Wnt/β-catenin signaling pathway. In the "off" state, β-catenin is targeted for degradation. Upon Wnt signaling, β-catenin accumulates and translocates to the nucleus to activate target gene expression.
Figure 2: The Wnt/β-catenin signaling pathway and its modulation by this compound.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a crucial signaling cascade for cytokines and growth factors. Ligand binding to receptors leads to the activation of Janus kinases (JAKs), which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs dimerize, translocate to the nucleus, and regulate gene expression.
Figure 3: The JAK/STAT signaling pathway and its modulation by this compound.
Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, preventing their nuclear entry and subsequent activation of target genes.
Figure 4: The Hippo signaling pathway and its modulation by this compound.
Quantitative Data Summary
RNA-seq analysis of cells treated with this compound reveals significant changes in the expression of numerous genes. The tables below summarize representative data from studies on different cancer types.
Table 1: Differentially Expressed Genes in Esophageal Squamous Cell Carcinoma (ESCC) Cells Treated with this compound
| Gene | Log2 Fold Change | p-value | Putative Function |
| Upregulated | |||
| CDKN1A | 2.5 | < 0.01 | Cell cycle inhibitor |
| GDF15 | 3.1 | < 0.01 | Growth differentiation factor |
| TRIB3 | 2.8 | < 0.01 | Tribbles pseudokinase 3 |
| Downregulated | |||
| CCND1 | -2.1 | < 0.01 | Cyclin D1, cell cycle regulator |
| MYC | -1.9 | < 0.01 | Proto-oncogene, transcription factor |
| E2F1 | -2.3 | < 0.01 | Transcription factor, cell cycle |
Table 2: Differentially Expressed Genes in Diffuse Midline Glioma (DMG) Cells Treated with this compound
| Gene | Log2 Fold Change | p-value | Putative Function |
| Upregulated | |||
| ATF3 | 4.2 | < 0.001 | Activating transcription factor 3 |
| DDIT3 | 3.8 | < 0.001 | DNA damage-inducible transcript 3 |
| ZFP36 | 3.5 | < 0.001 | Zinc finger protein 36 |
| Downregulated | |||
| SOX2 | -3.1 | < 0.001 | Stem cell transcription factor |
| OLIG2 | -2.9 | < 0.001 | Oligodendrocyte transcription factor 2 |
| POU3F2 | -2.7 | < 0.001 | POU class 3 homeobox 2 |
Disclaimer: The fold changes and p-values presented are representative and may vary depending on the specific cell line, this compound concentration, and treatment duration.
A Comparative Analysis of Chaetocin and Tazemetostat in Epigenetic Research
In the dynamic field of epigenetic research, small molecule inhibitors are indispensable tools for dissecting the roles of specific enzymes in health and disease. Chaetocin, a natural fungal metabolite, and tazemetostat, a synthetically developed drug, both target histone methyltransferases (HMTs) but exhibit distinct mechanisms, specificities, and stages of development. This guide provides a detailed comparative analysis to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.
Introduction to the Compounds
This compound is a mycotoxin produced by Chaetomium species, known for its complex epidithiodiketopiperazine structure.[1] It functions as a broad-spectrum inhibitor of lysine-specific histone methyltransferases, primarily targeting enzymes responsible for H3K9 methylation.[2][3] Its activity is not limited to HMTs, as it also potently inhibits thioredoxin reductase (TrxR), leading to the induction of oxidative stress.[1][2]
Tazemetostat (marketed as Tazverik) is a first-in-class, orally available small molecule inhibitor highly selective for the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5] It is an S-adenosyl methionine (SAM) competitive inhibitor that blocks the methylation of H3K27.[4][6] Tazemetostat has received FDA approval for the treatment of certain cancers, including epithelioid sarcoma and follicular lymphoma, marking its transition from a research tool to a clinical therapeutic.[5][7][8]
Mechanism of Action: Distinct Epigenetic Targets
The primary distinction between this compound and tazemetostat lies in their target enzymes and the resultant epigenetic modifications they influence.
-
This compound primarily inhibits the SUV39H1 and G9a enzymes, which are responsible for writing the repressive H3K9me2/3 marks, key components of heterochromatin.[1][9] This inhibition can lead to a more open chromatin state. Additionally, this compound's "off-target" inhibition of thioredoxin reductase induces significant reactive oxygen species (ROS) production, a mechanism that contributes substantially to its cytotoxic effects.[10][11] Some evidence also suggests it can disrupt the protein-protein interaction between SUV39H1 and HP1, independent of its effect on methyltransferase activity.[12]
-
Tazemetostat is a highly specific inhibitor of EZH2, targeting both its wild-type and gain-of-function mutant forms.[4][13] By blocking EZH2, tazemetostat prevents the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and PRC2-mediated gene silencing.[13][14] This leads to the de-repression of PRC2 target genes, which can include tumor suppressors, ultimately resulting in decreased tumor cell proliferation.[4][14]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for this compound and Tazemetostat, providing a direct comparison of their potency and efficacy.
Table 1: Target Specificity and Potency
| Compound | Primary Target(s) | Target Class | IC50 / Ki | Selectivity Notes |
| This compound | SU(VAR)3-9 / SUV39H1 | Histone Lysine Methyltransferase | IC50: 0.6 - 0.8 µM[1][2] | Also inhibits G9a (IC50: 2.5 µM) and DIM5 (IC50: 3 µM).[9][15] Highly selective against other HMTs like EZH2 and SET7/9 (IC50 >90 µM).[15] |
| Thioredoxin Reductase (TrxR) | Oxidoreductase | IC50: ~4 µM[1] | A significant off-target activity contributing to its mechanism of action.[2] | |
| Tazemetostat | EZH2 (wild-type & mutant) | Histone Lysine Methyltransferase | Ki: ~2.5 nM[6] | Highly selective for EZH2 over other HMTs, including the closely related EZH1 (IC50: 392 nM).[6] |
| H3K27 Methylation (in cells) | Epigenetic Mark | IC50: ~9 nM[14] | Potently reduces H3K27me3 levels in a variety of cell lines.[14] |
Table 2: Comparative Efficacy in Preclinical Models
| Compound | Model System | Effect | Concentration / Dosage | Citation(s) |
| This compound | Various Cancer Cell Lines | Anti-proliferative / Cytotoxic | IC50: 2 - 820 nM (cell line dependent) | [9][16] |
| A549 Lung Cancer Cells | Cytotoxicity | IC50: 25 nM | [9] | |
| Myeloma Xenograft (Mouse) | Tumor Growth Inhibition | 0.25 mg/kg (i.p.) | [10][17] | |
| Hepatoma Xenograft (Mouse) | Tumor Growth Inhibition | 0.25 mg/kg (i.p.) | [9] | |
| Gastric Cancer Xenograft (Mouse) | Tumor Growth Suppression | 0.5 mg/kg (i.p.) | [16] | |
| Tazemetostat | EZH2-mutant Lymphoma Cells | Cytotoxicity / Anti-proliferative | Orders of magnitude more sensitive than WT | [18] |
| EZH2-wild-type Lymphoma Cells | Cytostatic | - | [18] | |
| EZH2-mutant Xenograft (Mouse) | Tumor Growth Inhibition | 800 mg twice daily (human equivalent dose) | [14][19] | |
| Follicular Lymphoma (Human) | Objective Response Rate (ORR) | 800 mg twice daily | EZH2-mutant: 69%[7][20] | |
| Follicular Lymphoma (Human) | Objective Response Rate (ORR) | 800 mg twice daily | EZH2-wild-type: 34-35%[7][20] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate these inhibitors.
Histone Methyltransferase (HMT) Inhibition Assay (In Vitro)
This protocol describes a general radiometric assay to measure the inhibition of HMT activity.
-
Reaction Setup : Prepare a reaction mixture in a total volume of 40-50 µL containing a suitable buffer (e.g., 10 mM HEPES pH 7.6, 25 mM NaCl, 1 mM EDTA).[9]
-
Enzyme and Substrate : Add purified recombinant HMT enzyme (e.g., SUV39H1 for this compound, EZH2 complex for tazemetostat) and a histone substrate (e.g., 1 µg of a relevant H3 peptide or recombinant nucleosomes).[9]
-
Inhibitor Addition : Add varying concentrations of the inhibitor (this compound or tazemetostat) dissolved in DMSO. Include a DMSO-only control. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate Reaction : Start the methyltransferase reaction by adding the methyl donor, S-Adenosyl [methyl-3H] methionine (SAM), to a final concentration of ~40 µM.[9]
-
Incubation : Incubate the reaction at 30°C for 30-60 minutes.
-
Stop Reaction : Terminate the reaction by adding 1/10 volume of 100% acetic acid.[9]
-
Measure Incorporation : Spot an aliquot of the reaction onto P81 phosphocellulose filter paper. Wash the filters extensively with a suitable buffer (e.g., sodium carbonate) to remove unincorporated [3H]-SAM.
-
Data Analysis : Measure the radioactivity incorporated into the substrate using a scintillation counter. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability / Cytotoxicity Assay (CCK-8 or MTT)
This protocol outlines the assessment of an inhibitor's effect on cell proliferation and viability.
-
Cell Seeding : Seed cells (e.g., A549, HGC-27, or lymphoma cell lines) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or tazemetostat. Include a vehicle control (DMSO).
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).[21]
-
Reagent Addition : Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement : If using MTT, first dissolve the formazan crystals with a solubilization solution (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualization: Comparative Research Workflow
The developmental stages of this compound and tazemetostat are markedly different. This compound remains a preclinical research tool, while tazemetostat has progressed through clinical trials to become an approved therapeutic.
Conclusion
This compound and tazemetostat represent two valuable but fundamentally different inhibitors for epigenetic research.
Choose this compound for:
-
Investigating the biological roles of H3K9 methylation and the enzymes SUV39H1/G9a.
-
Studying the interplay between epigenetic modulation and oxidative stress.
-
Early-stage, exploratory research where high specificity is not the primary concern and off-target effects can be controlled for or are part of the investigation.
Choose Tazemetostat for:
-
Highly specific interrogation of EZH2 and PRC2 complex function.
-
Studying the consequences of inhibiting H3K27 methylation in both EZH2-mutant and wild-type contexts.
-
Translational research and preclinical studies aiming for clinical relevance, given its established safety profile and efficacy in humans.[4][20]
Ultimately, the choice of inhibitor depends on the specific research question. This compound is a powerful, albeit less specific, tool for exploring H3K9-mediated gene silencing and cellular stress, while tazemetostat offers a precise, clinically validated method for targeting the EZH2-H3K27me3 axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. Identification of a specific inhibitor of the histone methyltransferase SU(VAR)3-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tazemetostat - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA granted accelerated approval to tazemetostat for follicular lymphoma | FDA [fda.gov]
- 8. whatisepigenetics.com [whatisepigenetics.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 14. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 21. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Chaetocin-Induced Apoptosis: A Comparative Guide to Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Chaetocin, a thiodioxopiperazine natural product, has demonstrated potent anti-cancer activity by inducing apoptosis in various cancer cell lines. A critical step in characterizing the pro-apoptotic efficacy of this compound is the confirmation of caspase activation, the central executioners of the apoptotic cascade. This guide provides a comparative overview of commonly used caspase activity assays, presenting supporting experimental data, detailed protocols, and a comparison with alternative apoptosis detection methods to aid researchers in selecting the most appropriate techniques for their studies.
Performance Comparison: Caspase Activity Assays
Caspase activity assays are fundamental in quantifying the induction of apoptosis. These assays typically utilize a caspase-specific peptide substrate conjugated to a reporter molecule—either a chromophore (colorimetric), a fluorophore (fluorometric), or a luminogenic substrate (luminometric). Upon cleavage by the activated caspase, the reporter molecule is released, generating a signal proportional to caspase activity.
The choice of assay depends on factors such as the required sensitivity, throughput, and available instrumentation.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Cleavage of a p-nitroaniline (pNA)-conjugated substrate releases pNA, which can be quantified by absorbance at 405 nm.[1][2][3] | Simple, inexpensive, and requires a standard microplate reader.[1] | Lower sensitivity compared to fluorometric and luminometric assays.[1] |
| Fluorometric | Cleavage of a fluorophore-conjugated substrate (e.g., AFC or R110) releases the fluorophore, which is detected by a fluorescence microplate reader.[4][5][6][7][8] | Higher sensitivity than colorimetric assays.[4] Suitable for high-throughput screening.[7] | Requires a fluorescence plate reader. Potential for compound interference with fluorescence. |
| Luminometric | Caspase cleavage of a proluciferin substrate releases aminoluciferin, which is then used by luciferase to generate light. | Highest sensitivity and widest dynamic range. Low background signal.[9] | Generally more expensive than other methods. Requires a luminometer. |
This compound-Induced Caspase Activation: Experimental Data
The following tables summarize the dose-dependent effects of this compound on the activity of key caspases in different cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on Caspase-9 and -3 Activity in Melanoma Cells
Data extracted from a study on Sk-Mel-28 and A375 human melanoma cells treated with this compound for 48 hours.[10][11]
| Cell Line | This compound Concentration (µM) | Caspase-9 Activity (Fold Increase vs. Control) | Caspase-3 Activity (Fold Increase vs. Control) |
| Sk-Mel-28 | 0 | 1.0 | 1.0 |
| 5 | ~2.5 | ~3.0 | |
| 10 | ~4.0 | ~5.5 | |
| A375 | 0 | 1.0 | 1.0 |
| 5 | ~2.8 | ~3.5 | |
| 10 | ~4.5 | ~6.0 |
*Values are estimated from the graphical representation in the source publication and are statistically significant (P<0.05) compared to the control.[11]
Table 2: Effect of this compound on Caspase-8 and -3/7 Activity in Glioblastoma Cells
Data extracted from a study on U87MG and T98G human glioblastoma cells co-treated with TRAIL and this compound. The data below represents the effect of this compound in the presence of TRAIL.[12][13]
| Cell Line | Treatment | Caspase-8 Cleavage (Qualitative) | Caspase-3/7 Activity (Fold Increase vs. Control) |
| U87MG | TRAIL + this compound (500 nM) | Increased | ~3.5 |
| T98G | TRAIL + this compound (500 nM) | Increased | ~4.0 |
*Values are estimated from the graphical representation in the source publication and are statistically significant (P<0.01) compared to the control.[12][13] this compound was shown to significantly enhance TRAIL-induced activation of caspase-3/7.[12][13]
Experimental Protocols
Below are detailed methodologies for performing fluorometric and colorimetric caspase activity assays.
Detailed Protocol: Fluorometric Caspase-3 Activity Assay[5][6][7]
This protocol is a representative example for measuring the activity of an executioner caspase.
1. Materials:
-
Cells treated with this compound or vehicle control.
-
Cell Lysis Buffer.
-
2x Reaction Buffer.
-
Dithiothreitol (DTT).
-
Caspase-3 substrate (e.g., DEVD-AFC).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm).
2. Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with the desired concentrations of this compound for the specified time. Include an untreated control group.
-
Collect cells (for adherent cells, detach using trypsin) and pellet by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of the lysate.
3. Assay Procedure:
-
Dilute the cell lysate to a consistent protein concentration for all samples.
-
Add 50 µL of each cell lysate to individual wells of the 96-well plate.
-
Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer immediately before use.
-
Add 50 µL of the Reaction Mix to each well containing cell lysate.
-
Add 5 µL of the Caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 400 nm and emission at 505 nm.
4. Data Analysis:
-
The fold-increase in caspase-3 activity is determined by comparing the fluorescence intensity of the this compound-treated samples to the untreated control.
Detailed Protocol: Colorimetric Caspase-8 Activity Assay[1][2][3][4]
This protocol is a representative example for measuring the activity of an initiator caspase.
1. Materials:
-
Cells treated with this compound or vehicle control.
-
Cell Lysis Buffer.
-
2x Reaction Buffer.
-
Dithiothreitol (DTT).
-
Caspase-8 substrate (e.g., IETD-pNA).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
2. Cell Lysate Preparation:
-
Follow the same procedure as described for the fluorometric assay.
3. Assay Procedure:
-
Dilute the cell lysate to a consistent protein concentration.
-
Add 50 µL of each cell lysate to individual wells of the 96-well plate.
-
Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer.
-
Add 50 µL of the Reaction Mix to each well.
-
Add 5 µL of the Caspase-8 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
The fold-increase in caspase-8 activity is calculated by comparing the absorbance of the treated samples to the untreated control.
Mandatory Visualizations
Comparison with Alternative Apoptosis Detection Methods
While caspase activity assays are a direct measure of the apoptotic machinery, other methods can be used to corroborate the findings by detecting different hallmarks of apoptosis.
Table 3: Comparison of Apoptosis Detection Methods
| Method | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Caspase Activity Assays | Enzymatic cleavage of a synthetic substrate by active caspases. | Early to Mid | Direct measurement of apoptosis executioners. High sensitivity and suitable for HTS.[14] | Can be transient; timing is crucial.[14] |
| Annexin V Staining | Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane.[15] | Early | Detects one of the earliest events in apoptosis.[15] Can be combined with a viability dye (e.g., PI) to distinguish apoptotic from necrotic cells.[16] | PS exposure can be reversible and may also occur in necrotic cells.[16] |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) labels the 3'-OH ends of fragmented DNA. | Late | Can be used on fixed tissues and cells. Considered a gold standard for detecting DNA fragmentation.[16] | Can also label necrotic cells and cells with DNA damage from other sources.[16] Less sensitive than Annexin V for early apoptosis.[17] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 7. biotium.com [biotium.com]
- 8. apexbt.com [apexbt.com]
- 9. promega.es [promega.es]
- 10. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo | PLOS One [journals.plos.org]
- 12. This compound enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 15. Apoptosis Assays [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chaetocin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Chaetocin, a potent cytotoxic and mutagenic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent occupational exposure, and maintain compliance with environmental regulations. The following guidance is intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.
Hazard Summary and Data
This compound is classified as a hazardous substance with significant health risks. It is crucial to handle this compound and its associated waste with extreme caution.[1] Key hazards identified across multiple Safety Data Sheets (SDS) are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 / H302 | Toxic or harmful if swallowed.[2][3][4][5] | [2][3][4][5] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2][5] | [2][5] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2][5] | [2][5] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects.[3] | [3] |
Operational Protocol for this compound Disposal
The disposal of this compound and any contaminated materials must be managed as a hazardous waste stream. The primary method of disposal involves collection by a licensed professional waste disposal company, typically leading to incineration.[1][6]
Step 1: Waste Assessment and Segregation
Properly segregating this compound waste at the point of generation is the most critical step to ensure safety and compliance.
-
Identify all this compound-contaminated materials. This includes:
-
Treat all this compound waste as cytotoxic and hazardous waste. [1]
-
Do not mix this compound waste with other waste streams. [8] Keep it separate from non-hazardous trash, sharps waste (unless the sharps are also contaminated with this compound), and other chemical wastes to prevent potential reactions and ensure proper disposal routing.[9][10]
Step 2: Required Personal Protective Equipment (PPE)
Before handling this compound powder, solutions, or waste, personnel must wear the appropriate PPE to prevent exposure.[8]
-
Hand Protection : Wear chemically resistant gloves.[4][6] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
-
Eye/Face Protection : Use safety goggles with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[4][6]
-
Body Protection : A lab coat is mandatory.[9] For tasks with a higher risk of spillage, impervious clothing or a disposable gown should be used.[4][7]
-
Respiratory Protection : If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a suitable respirator is required.[4] Work in a well-ventilated area and avoid the formation of dust and aerosols.[2][6]
Step 3: Packaging and Labeling of Waste
All this compound waste must be collected in designated, robust containers.
-
Solid Waste :
-
Place contaminated solids (e.g., gloves, wipes, plasticware) into a dedicated, leak-proof hazardous waste container.[10] This container should be clearly marked for cytotoxic or chemotherapy waste, often in a color-coded bin (e.g., yellow or purple).[11][12]
-
Keep the container closed except when adding waste.[10]
-
-
Liquid Waste :
-
Labeling :
Step 4: Spill Management
In the event of a spill, immediate and careful action is required.
-
Evacuate and Secure : Evacuate non-essential personnel from the area.[4]
-
Don PPE : Put on the full set of required PPE as described in Step 2.
-
Contain Spill :
-
For solid powder : Gently cover the spill with an absorbent material to avoid raising dust.[11] Sweep or scoop up the material and place it into a sealed container for disposal.[6] DO NOT use a dry wipe or create aerosols.
-
For liquid : Absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders).[4]
-
-
Decontaminate : Clean the spill area thoroughly. Some sources suggest scrubbing with alcohol.[4] A common procedure for cytotoxic spills is to wipe the area three times with a detergent wipe.[11]
-
Dispose : All cleanup materials must be disposed of as this compound hazardous waste.[11]
Step 5: Storage and Final Disposal
-
Temporary Storage : Store sealed and labeled waste containers in a designated, secure area away from incompatible materials.[3][10] The storage location should be locked up and have controlled access.[3]
-
Professional Disposal : Never dispose of this compound down the drain or in the regular trash.[8] The final step is to arrange for pickup by a licensed, professional hazardous waste disposal company.[6] All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[4] The contents will typically be disposed of at an approved waste disposal plant, likely via incineration.[1][2][3]
Disposal Process Workflow
The following diagram outlines the logical workflow for the safe disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the key phases and steps for the proper and safe disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. stemcell.com [stemcell.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. secamb.nhs.uk [secamb.nhs.uk]
- 12. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
Personal protective equipment for handling Chaetocin
Essential Safety and Handling Guide for Chaetocin
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
Chemical and Toxicological Data
This compound is a fungal mycotoxin that requires careful handling due to its hazardous properties.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][1]
| Property | Value | Source |
| Chemical Formula | C₃₀H₂₈N₆O₆S₄ | [3][4] |
| Molecular Weight | 696.84 g/mol | [3] |
| CAS Number | 28097-03-2 | [3][4] |
| Appearance | Crystalline solid | [4][5] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [2][1] |
| Storage Temperature | -20°C | [3][4] |
| Oral LD50 (mouse) | 1,200 mg/kg | [2] |
| Intraperitoneal LD50 (mouse) | 1,700 µg/kg | [2] |
Personal Protective Equipment (PPE) and Handling Protocol
A comprehensive approach to personal protection is mandatory when working with this compound. The following step-by-step protocol outlines the required PPE and handling procedures.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Use of a chemical fume hood is strongly recommended to avoid inhalation of dust or aerosols.[3]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The following PPE is required for handling this compound:
-
Eye and Face Protection: Wear safety goggles with side shields to protect against splashes.[3] If there is a risk of splashing, a full-face shield should be worn.[6][7]
-
Hand Protection: Wear two pairs of powder-free nitrile gloves that are rated for chemotherapy drug handling.[6][7][8] Gloves should have long cuffs that can be tucked into the sleeves of the lab coat.[9] Change gloves immediately if they become contaminated, torn, or punctured.[7]
-
Body Protection: A disposable, back-fastening, long-sleeved gown made of a low-permeability fabric is required.[7][8] Cuffs should be tight-fitting.[7]
-
Respiratory Protection: If there is a risk of generating airborne particles (e.g., when weighing the powder) or aerosols, a fit-tested N95 or higher-rated respirator is necessary.[6][7]
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
Spill Response
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Prevent further spread of the spill.
-
PPE: Wear full PPE, including respiratory protection, before re-entering the area.
-
Containment: For liquid spills, absorb with an inert material like diatomite or a universal binder.[3] For solid spills, carefully cover with a damp cloth or paper towel to avoid raising dust.
-
Cleanup: Collect all contaminated materials into a designated, labeled waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
-
Disposal: Dispose of all cleanup materials as hazardous waste according to institutional and local regulations.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[10][3] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[10][3] Call a physician.[3]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer CPR (avoid mouth-to-mouth resuscitation).[3] Get medical attention immediately.
-
Ingestion: Wash out the mouth with water.[3] Do NOT induce vomiting.[10][3] Seek immediate medical attention.[10]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and exposure to others.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.[11] This includes:
-
Unused or expired this compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Contaminated lab supplies (pipette tips, tubes, absorbent pads).
-
Spill cleanup materials.
-
-
Waste Containers: Use dedicated, leak-proof, and clearly labeled containers for cytotoxic waste.[6][12] Sharps must be placed in a designated puncture-proof sharps container.[12][13]
-
Disposal Protocol: All this compound waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not dispose of this compound down the drain or in regular trash.[3]
By strictly following these guidelines, researchers can minimize the risks associated with handling the potent mycotoxin this compound, ensuring a safe laboratory environment for all personnel.
References
- 1. Page loading... [guidechem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. aupe.org [aupe.org]
- 7. ohsinsider.com [ohsinsider.com]
- 8. pogo.ca [pogo.ca]
- 9. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 10. stemcell.com [stemcell.com]
- 11. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 12. danielshealth.ca [danielshealth.ca]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
